DSR-6434
説明
特性
IUPAC Name |
6-amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N8O2/c1-4-5-8-21-18-24-16(20)15-17(25-18)27(19(28)23-15)12-13-6-7-14(22-11-13)29-10-9-26(2)3/h6-7,11H,4-5,8-10,12H2,1-3H3,(H,23,28)(H3,20,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZHESNDOMBSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)OCCN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059070-10-8 | |
| Record name | DSR-6434 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059070108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DSR-6434 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YBW739LJ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
DSR-6434: A Technical Guide to a Potent TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSR-6434 is a novel, potent, and selective small molecule agonist of Toll-like receptor 7 (TLR7). As an 8-oxoadenine derivative, it demonstrates high water solubility and significant immunostimulatory properties. By activating TLR7, this compound triggers the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines, and subsequent activation of various immune cells, including T cells, B cells, NK cells, and NKT cells. This robust immune response has been shown to elicit potent anti-tumor effects in preclinical models, both as a monotherapy and in combination with other cancer treatments like ionizing radiation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound is chemically identified as 6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one.[1][2][3][4] Its chemical structure is depicted below:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H28N8O2 | [1][5][6] |
| Molecular Weight | 400.48 g/mol | [1][5][6] |
| IUPAC Name | 6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one | [1][2][3][4] |
| CAS Number | 1059070-10-8 | [1][5] |
| SMILES | O=C1N(C2=NC(NCCCC)=NC(N)=C2N1)CC3=CN=C(OCCN(C)C)C=C3 | [5] |
| Appearance | Solid powder | [4] |
| Purity | ≥98% | [1][2] |
| Solubility | Soluble in DMSO and 1eq. HCl | [1] |
Pharmacological Properties and Mechanism of Action
This compound is a potent and selective agonist for Toll-like receptor 7 (TLR7).[1][5][6] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a common feature of viral genomes. Upon activation by agonists like this compound, TLR7 initiates a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors, most notably NF-κB and IRF7, which in turn induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[7]
The activation of the immune system by this compound has demonstrated significant anti-tumor activity.[5][6] Systemic administration of this compound has been shown to enhance the efficacy of ionizing radiation in murine solid tumor models, leading to improved survival and reduced metastatic burden.[6][8]
Table 2: Pharmacological Activity of this compound
| Parameter | Species | Value | Reference |
| TLR7 EC50 | Human | 7.2 nM | [5][6] |
| TLR7 EC50 | Murine | 4.6 nM |
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway initiated by this compound upon binding to TLR7.
Experimental Protocols
In Vitro TLR7 Activity Assessment
Objective: To determine the potency and selectivity of this compound for human and murine TLR7.
Methodology: NF-κB Reporter Gene Assay in HEK293 Cells [1]
-
Cell Lines: Human embryonic kidney (HEK) 293 cells stably transfected to express human TLR7, human TLR8, or human TLR9, and containing a secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., Zeocin).
-
Assay Procedure: a. Seed the HEK293 cells into 96-well plates at an appropriate density. b. The following day, treat the cells with serial dilutions of this compound (typically ranging from 0.001 to 10 µM). Positive controls such as R-848 (for TLR7/8) and CpG ODN (for TLR9) are included. c. Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator. d. Measure the reporter gene activity (SEAP or luciferase) in the cell supernatant or cell lysate according to the manufacturer's instructions. e. Calculate the EC50 values by plotting the dose-response curves.
The following workflow diagram illustrates the in vitro screening process.
References
- 1. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel systemically administered Toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
The Discovery and Development of DSR-6434: A Potent TLR7 Agonist for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DSR-6434 is a novel, systemically administered small molecule that acts as a potent and selective agonist of Toll-like receptor 7 (TLR7). Developed as an 8-oxoadenine derivative, this compound was optimized for high water solubility and enhanced TLR7 agonistic activity. Preclinical studies have demonstrated its capacity to induce a robust type 1 interferon response and activate a wide range of immune effector cells, including T cells, B cells, NK cells, and NKT cells. Notably, this compound has shown significant anti-tumor efficacy in murine solid tumor models, particularly when used in combination with ionizing radiation. This synergy leads to improved tumor control, increased survival, and the generation of a durable, tumor-specific memory T-cell response. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its potential as a promising cancer immunotherapeutic agent.
Discovery and Synthesis
The discovery of this compound stemmed from a focused effort to develop potent and systemically available TLR7 agonists with favorable pharmaceutical properties. Researchers at Dainippon Sumitomo Pharma synthesized a series of 8-oxoadenine derivatives, introducing and optimizing various tertiary amines at the N(9)-position of the adenine (B156593) moiety. This strategic chemical modification aimed to improve both water solubility and TLR7 agonistic activity.
The synthesis and evaluation of these derivatives led to the identification of compound 20, later designated as this compound, which exhibited an optimal balance between high potency and favorable solubility.[1] This compound demonstrated a strong antitumor effect when administered intravenously in a tumor-bearing mouse model, establishing it as a lead candidate for further development.[1]
Mechanism of Action
This compound functions as a selective agonist for Toll-like receptor 7 (TLR7), an endosomal receptor primarily expressed by immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Upon binding to TLR7, this compound initiates a MyD88-dependent signaling cascade. This pathway involves the recruitment of adaptor proteins and kinases, leading to the activation of key transcription factors, including NF-κB and IRF7. The activation of these transcription factors results in the production of type I interferons (IFN-α/β) and a variety of pro-inflammatory cytokines and chemokines.
The downstream effects of TLR7 activation by this compound include:
-
Induction of Type I Interferons: IFN-α and IFN-β play a crucial role in antiviral and anti-tumor immunity by promoting the maturation and activation of dendritic cells, enhancing the cytotoxic activity of NK cells and CD8+ T cells, and promoting a Th1-biased immune response.
-
Activation of Immune Effector Cells: this compound has been shown to activate T lymphocytes, B lymphocytes, NK cells, and NKT cells.[2] This broad-spectrum immune activation contributes to a multi-faceted attack on tumor cells.
-
Enhancement of Antigen Presentation: By activating dendritic cells, this compound promotes the uptake and presentation of tumor antigens to T cells, leading to the generation of a tumor-specific adaptive immune response.
The antitumor mechanism of this compound is primarily host-mediated, as it does not exhibit direct cytotoxic effects on tumor cells at pharmacologically relevant concentrations.[2]
Signaling Pathway Diagram
Caption: this compound mediated TLR7 signaling pathway.
Preclinical Development and Efficacy
The preclinical development of this compound has focused on evaluating its anti-tumor activity, both as a monotherapy and in combination with other cancer treatments, particularly radiotherapy.
In Vitro Studies
Initial in vitro experiments were conducted to assess the selectivity and potency of this compound, as well as to confirm its mechanism of action.
The potency and selectivity of this compound were determined using HEK293 cells engineered to express human or mouse TLR7, TLR8, or TLR9, coupled with an NF-κB-driven reporter gene assay.
| Receptor | EC50 (nM) |
| Human TLR7 | 7.2 |
| Mouse TLR7 | 4.6 |
| Human TLR8 | No activity |
| Human TLR9 | No activity |
Table 1: Potency and Selectivity of this compound. Data from NF-κB reporter gene assays in HEK293 cells.
To confirm that the anti-tumor effects of this compound are immune-mediated, its direct impact on tumor cell viability was assessed using colony-forming assays. This compound did not show any direct cytotoxic or radiosensitizing effects on CT26 colorectal carcinoma or KHT fibrosarcoma cells at concentrations up to 5 µM.[2]
In Vivo Studies
In vivo studies in syngeneic mouse tumor models have been instrumental in demonstrating the therapeutic potential of this compound.
As a monotherapy, intravenous administration of this compound at 0.1 mg/kg once weekly resulted in a significant reduction in tumor burden in the CT26 colorectal carcinoma model compared to vehicle-treated controls.[2] However, in the KHT fibrosarcoma model, this compound monotherapy at the same dose did not have a significant effect on tumor growth or survival.[2]
The combination of this compound with ionizing radiation (IR) has shown synergistic anti-tumor effects. In the CT26 model, combination therapy led to complete tumor regression in 55% of mice.[3] In the KHT model, the combination of this compound and IR resulted in a significant delay in primary tumor growth and improved survival compared to either treatment alone.[2] Furthermore, this combination therapy reduced the incidence of spontaneous lung metastases.[2]
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 (KHT Model) |
| 15 Gy IR | 555.1 ± 86.4 |
| 15 Gy IR + this compound | 196.2 ± 48.1 |
Table 2: Effect of this compound and IR Combination on Tumor Growth in the KHT Fibrosarcoma Model. [2]
The enhanced efficacy of the combination therapy is attributed to the generation of a robust, tumor-specific CD8+ T-cell response and immunological memory.[2]
Experimental Protocols
NF-κB Reporter Gene Assay
-
Cell Culture: HEK293 cells stably expressing human TLR7, TLR8, or TLR9 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
After 24 hours, cells are treated with serial dilutions of this compound or control compounds.
-
The plates are incubated for 16-24 hours at 37°C.
-
-
Data Analysis:
-
SEAP activity in the culture supernatant is measured using a colorimetric or chemiluminescent substrate.
-
EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Murine Tumor Models
-
Animal Models: 8-12 week old female BALB/c (for CT26 tumors) or C3H (for KHT tumors) mice are used.
-
Tumor Cell Implantation:
-
CT26 or KHT cells are harvested and resuspended in sterile PBS.
-
Mice are subcutaneously inoculated with a suspension of tumor cells in the flank.
-
-
Treatment Protocol:
-
When tumors reach a palpable size (e.g., 180–220 mm³), mice are randomized into treatment groups.
-
This compound is administered intravenously (e.g., at 0.1 mg/kg) once weekly for a specified number of doses.
-
For combination studies, this compound is administered 4 hours prior to the commencement of radiotherapy.[2]
-
Ionizing radiation is delivered locally to the tumor using a shielded irradiator.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
The primary endpoint is typically the time for tumors to reach a predetermined volume (e.g., 4 times the initial volume) or overall survival.
-
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for this compound.
Pharmacokinetics and Toxicology
Detailed pharmacokinetic and toxicology data for this compound are not extensively published in the peer-reviewed literature. However, the development of this compound as a systemically administered agent with high water solubility suggests that it was designed to have favorable pharmacokinetic properties for intravenous delivery. General studies on systemic TLR7 agonists indicate that maintaining an optimal dosing schedule is crucial to avoid TLR tolerance, a state of hyporesponsiveness to subsequent agonism.[4] Weekly administration of this compound has been shown to be effective in preclinical models, whereas more frequent administration may lead to reduced anti-tumor activity.[4]
Clinical Development
As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. However, Sumitomo Pharma, the developer of this compound, has an active pipeline of TLR7 agonists. One such compound, DSP-0546LP, is being investigated as a vaccine adjuvant. It is possible that this compound is under investigation under a different developmental code or that its clinical development has not yet been initiated or publicly announced.
Conclusion
This compound is a potent and selective TLR7 agonist that has demonstrated significant promise in preclinical models of cancer. Its ability to activate a broad and robust anti-tumor immune response, particularly in combination with radiotherapy, highlights its potential as a valuable addition to the cancer immunotherapy landscape. The generation of long-term immunological memory suggests that treatment with this compound could lead to durable clinical responses. Further investigation into its pharmacokinetic and safety profile, along with its evaluation in clinical trials, is warranted to fully elucidate its therapeutic potential in cancer patients.
References
- 1. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sumitomo Pharma's Novel TLR7 Vaccine Adjuvant Selected for the CEPI Adjuvant Library -Innovative Technology that could contribute to Pandemic Preparedness- | Sumitomo Pharma [sumitomo-pharma.com]
DSR-6434: A Novel Small Molecule Immune Modulator for Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of DSR-6434, a novel and potent small molecule agonist of Toll-like receptor 7 (TLR7). This compound has demonstrated significant potential as an immune modulator, particularly in the context of cancer therapy, by activating innate and adaptive immune responses. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a selective agonist for Toll-like receptor 7 (TLR7), an intracellular receptor primarily expressed in the endosomes of immune cells such as B lymphocytes and plasmacytoid dendritic cells.[1][2] Upon binding to TLR7, this compound initiates a MyD88-dependent signaling cascade.[2][3] This signaling pathway culminates in the activation of key transcription factors, including interferon regulatory factor 7 (IRF-7), activator protein 1 (AP-1), and nuclear factor-κB (NF-κB).[1] The activation of these transcription factors drives the expression of pro-inflammatory cytokines, most notably Type I interferons (IFN-α/β) and other TH1-polarizing cytokines.[1]
The downstream effects of this cytokine induction are widespread, leading to the activation of a variety of immune effector cells, including T lymphocytes, B lymphocytes, Natural Killer (NK) cells, and NKT cells.[1] This broad-spectrum immune activation suggests that the antitumor effects of this compound are not due to direct cytotoxicity on tumor cells, but rather through the host's immune system.[1]
Signaling Pathway of this compound
The following diagram illustrates the TLR7 signaling pathway initiated by this compound.
References
- 1. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 3. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunomodulatory Effects of DSR-6434
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunomodulatory properties of DSR-6434, a potent and selective Toll-like receptor 7 (TLR7) agonist. This compound has demonstrated significant anti-tumor effects, primarily through the activation of innate and adaptive immune responses. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a selective agonist for Toll-like receptor 7 (TLR7), an intracellular receptor primarily expressed on the endosomal membranes of immune cells such as B lymphocytes and plasmacytoid dendritic cells.[1][2][3] Upon binding to TLR7, this compound initiates a MyD88-dependent signaling cascade.[1][2][3] This signaling pathway culminates in the activation of key transcription factors, including interferon regulatory factor-7 (IRF-7), AP-1, and NF-κB.[1] The activation of these transcription factors leads to the production of pro-inflammatory cytokines, most notably Type I interferons (IFN), which play a crucial role in orchestrating an anti-tumor immune response.[1]
The immunomodulatory effects of this compound are systemic, leading to the activation of a diverse range of immune cell populations, including T cells, B lymphocytes, Natural Killer (NK) cells, and NKT cells.[1] A key aspect of its anti-tumor activity is the priming of a CD8+ T-cell response, which is critical for tumor cell killing.[1] Studies have shown that the therapeutic effect of this compound is dependent on host immune cells rather than a direct cytotoxic effect on tumor cells.[1]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified across several key parameters, including receptor potency, immune cell activation, and anti-tumor activity.
| Parameter | Metric | Value | Species | Reference |
| Receptor Potency | EC50 for TLR7 | 7.2 nM | Human | [4] |
| EC50 for TLR7 | 4.6 nM | Mouse | [4] | |
| Immune Cell Activation | CD69 Expression on T cells (CD3+) | 6.5-fold increase | BALB/c mice | [1] |
| (0.1 mg/kg this compound) | CD69 Expression on NK cells (CD49+) | 6.4-fold increase | BALB/c mice | [1] |
| CD69 Expression on NKT cells (CD3+CD49+) | 4.4-fold increase | BALB/c mice | [1] | |
| CD69 Expression on B cells (CD19+) | 10.2-fold increase | BALB/c mice | [1] | |
| Anti-Tumor Efficacy | Monotherapy (CT26 model) | Reduced tumor burden vs. vehicle (517.9 mm³ vs. 736.7 mm³) | BALB/c mice | [1] |
| (0.1 mg/kg this compound) | Combination with IR (CT26 model) | 55% complete tumor resolution | BALB/c mice | [1] |
| Combination with IR (KHT model) | Significant reduction in tumor volume (196.2 mm³ vs. 555.1 mm³ for IR alone at day 14) | C3H mice | [1] | |
| Metastasis Reduction (KHT model) | Significant reduction in lung metastatic burden with IR combination | C3H mice | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the immunomodulatory effects of this compound.
To confirm that this compound selectively activates TLR7, an NF-κB-driven reporter assay is utilized.[1][4]
-
Cell Lines: Human embryonic kidney (HEK) 293 cells engineered to express either human TLR7 (hTLR7), hTLR8, or hTLR9 are used.[1][4]
-
Principle: Upon ligand binding to the specific TLR, a downstream signaling cascade activates the transcription factor NF-κB. The assay measures the activity of a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.
-
Procedure:
-
HEK293 cells expressing the respective TLRs are cultured.
-
Cells are treated with a range of concentrations of this compound (e.g., 0.001–10 µM).[1]
-
Positive controls, such as R-848 for TLR7/8 and CpG ODN for TLR9, are included.[1]
-
Following incubation, cell lysates are prepared, and the reporter gene activity is measured.
-
-
Outcome: this compound should induce a dose-dependent increase in reporter gene activity only in HEK293 cells expressing hTLR7, demonstrating its specificity.[4]
Syngeneic mouse tumor models are employed to evaluate the in vivo anti-tumor effects of this compound, both as a monotherapy and in combination with other treatments like ionizing radiation (IR).[1]
-
Animal Models: 8-12-week-old female mice (e.g., BALB/c for CT26 colorectal carcinoma, C3H for KHT fibrosarcoma) are used.[1]
-
Tumor Implantation: Tumor cells are implanted subcutaneously into the flank of the mice.
-
Treatment Groups: Typical treatment cohorts include:
-
Vehicle control (e.g., saline)
-
This compound monotherapy
-
Ionizing Radiation (IR) monotherapy
-
This compound in combination with IR[1]
-
-
Dosing and Administration: this compound is administered systemically, for example, intravenously (i.v.) at a dose of 0.1 mg/kg. A common schedule is once weekly for a specified number of doses.[1] In combination therapies, this compound is often administered a few hours before IR.[1]
-
Endpoints:
-
Tumor Growth Delay: Tumor volume is measured regularly, and the primary endpoint is often the time taken for tumors to reach a predetermined volume (e.g., 4 times the initial treatment volume).[1]
-
Survival: Overall survival of the mice in each treatment group is monitored.
-
Metastasis Assessment: At the experimental endpoint, lungs can be harvested to assess the burden of spontaneous metastases.[1]
-
Flow cytometry is used to quantify the activation of various immune cell populations in response to this compound treatment.[1]
-
Sample Collection: Spleens are harvested from mice at a specified time point (e.g., 4 hours) after this compound administration.[1]
-
Cell Preparation: Single-cell suspensions of splenocytes are prepared.
-
Antibody Staining: Cells are stained with a panel of fluorescently labeled antibodies to identify specific immune cell subsets (e.g., anti-CD3 for T cells, anti-CD19 for B cells, anti-CD49b for NK cells) and an activation marker (e.g., anti-CD69).[1]
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The percentage and expression level (e.g., mean fluorescence intensity) of the activation marker on each immune cell population are quantified.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.
Caption: this compound activates the TLR7-MyD88 signaling pathway.
References
- 1. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 3. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to DSR-6434: A Potent and Selective TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSR-6434 is a novel, systemically administered, small-molecule agonist of Toll-like receptor 7 (TLR7).[1] As a potent and selective immunomodulator, this compound activates the innate immune system, leading to the production of Type I interferons and the activation of various immune cells, including T lymphocytes, B lymphocytes, NK cells, and NKT cells. This activation of a robust anti-tumor immune response has shown significant therapeutic potential, particularly in combination with other cancer therapies such as ionizing radiation. This technical guide provides a comprehensive overview of this compound, detailing its target receptor, signaling pathway, pharmacological data, and the experimental protocols used for its characterization.
Target Receptor and Mechanism of Action
This compound selectively targets Toll-like receptor 7 (TLR7), an endosomally located pattern recognition receptor. TLR7 plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules. Upon binding of this compound, TLR7 undergoes a conformational change, initiating a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1] This signaling ultimately leads to the activation of transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7), which drive the expression of pro-inflammatory cytokines and Type I interferons.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key pharmacological data.
| Parameter | Species | Value | Assay |
| EC50 | Human | 7.2 nM | NF-κB Reporter Assay in HEK293 cells |
| EC50 | Mouse | 4.6 nM | NF-κB Reporter Assay in HEK293 cells |
Table 1: In Vitro Potency of this compound
| Animal Model | Tumor Type | Dose & Schedule | Key Findings |
| BALB/c Mice | CT26 Colorectal Carcinoma | 0.1 mg/kg, i.v., once weekly | Significantly reduced tumor burden as a monotherapy.[1] |
| C3H/HeN Mice | KHT Fibrosarcoma | 0.1 mg/kg, i.v., once weekly, with 15 Gy IR | Potentiated radiation-induced tumor growth delay and increased survival.[1] |
| BALB/c Mice | CT26 Colorectal Carcinoma | 0.1 mg/kg, i.v., once weekly, with 10 Gy IR (fractionated) | 55% of mice experienced complete tumor resolution.[1] |
Table 2: In Vivo Efficacy of this compound in Murine Tumor Models
Signaling Pathway
The activation of TLR7 by this compound triggers a well-defined intracellular signaling cascade. The key steps are outlined below and visualized in the accompanying diagram.
-
Ligand Binding and Receptor Dimerization: this compound binds to TLR7 within the endosome, inducing receptor dimerization.
-
MyD88 Recruitment: The dimerized TLR7 recruits the adaptor protein MyD88 through interactions between their Toll/Interleukin-1 receptor (TIR) domains.
-
IRAK Complex Formation: MyD88 then recruits and activates members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family, specifically IRAK4 and IRAK1.[2] IRAK4 phosphorylates and activates IRAK1.
-
TRAF6 Activation: The activated IRAK1 interacts with and activates TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase.[2]
-
Downstream Kinase Activation: TRAF6, in conjunction with an E2 ubiquitin-conjugating enzyme, catalyzes the K63-linked polyubiquitination of itself and other substrates, leading to the activation of the TAK1 (TGF-β-activated kinase 1) complex.[3]
-
NF-κB and IRF7 Activation: The activated TAK1 complex phosphorylates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes. Simultaneously, a complex involving IRAK1, TRAF6, and IKKα can phosphorylate IRF7, leading to its dimerization, nuclear translocation, and the transcription of Type I interferon genes.[4]
Experimental Protocols
In Vitro Selectivity Assessment: NF-κB Reporter Gene Assay
This assay is designed to determine the selectivity of this compound for TLR7 over other TLRs, such as TLR8 and TLR9.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with a plasmid expressing human TLR7 and a reporter plasmid containing the secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB inducible promoter.[5]
-
Methodology:
-
Cell Seeding: Seed the HEK293-TLR7 reporter cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate overnight.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Stimulation: Replace the culture medium with the this compound dilutions and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.[6]
-
SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate such as QUANTI-Blue™. The absorbance is read at a wavelength of 620-655 nm.[5]
-
Data Analysis: The EC50 value is calculated from the dose-response curve of NF-κB activation.
-
In Vivo Efficacy Assessment: Syngeneic Mouse Tumor Model with Combination Therapy
This protocol outlines the methodology to evaluate the anti-tumor efficacy of this compound in combination with ionizing radiation (IR) in a syngeneic mouse model.
-
Animal Model: 8-12 week old female BALB/c mice.[1]
-
Tumor Cell Line: CT26 murine colorectal carcinoma cells.[1]
-
Methodology:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100 mm³.[7]
-
Treatment Groups: Randomize mice into four groups: (1) Vehicle (saline), (2) this compound alone, (3) Ionizing Radiation (IR) alone, and (4) this compound + IR.
-
This compound Administration: Administer this compound intravenously (i.v.) at a dose of 0.1 mg/kg once weekly for four weeks.[1]
-
Ionizing Radiation: For the IR and combination groups, deliver a total dose of 10 Gy of radiation, fractionated into 2 Gy daily doses for five consecutive days, starting on the day of the first this compound administration.[1]
-
Endpoint Measurement: Monitor tumor volume and survival. The experimental endpoint is typically when the tumor reaches a predetermined volume or the animal shows signs of distress.
-
Immunological Analysis: At the end of the study, spleens and tumors can be harvested for immunological analysis, such as flow cytometry to assess the frequency of tumor antigen-specific T cells.
-
Conclusion
This compound is a potent and selective TLR7 agonist with a well-characterized mechanism of action and signaling pathway. Its ability to stimulate a robust anti-tumor immune response, particularly in combination with ionizing radiation, makes it a promising candidate for further preclinical and clinical development in oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other TLR7 agonists.
References
- 1. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. bosterbio.com [bosterbio.com]
- 7. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Research of DSR-6434 for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSR-6434 is a novel, small-molecule, potent, and selective agonist of Toll-like receptor 7 (TLR7).[1][2][3] Its mechanism of action is centered on the activation of the innate immune system to generate a robust and specific anti-tumor adaptive immune response.[4][5] Unlike conventional chemotherapies, this compound does not exert a direct cytotoxic effect on tumor cells.[6] Instead, its anti-cancer activity is host-mediated, positioning it as a promising immunotherapeutic agent.[6] This document provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, efficacy in solid tumor models, and detailed experimental protocols.
Core Mechanism of Action
This compound functions by binding to and activating TLR7, an endosomal receptor primarily expressed by immune cells such as dendritic cells (DCs) and B lymphocytes.[4][5] This activation triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB.[4][6] The downstream result is the systemic induction of Type I interferons (IFNα) and other pro-inflammatory cytokines and chemokines.[3][6] This cytokine milieu promotes the activation and maturation of various immune effector cells, including T lymphocytes, B lymphocytes, Natural Killer (NK) cells, and NKT cells, which are crucial for tumor cell recognition and elimination.[3][6][7] A critical component of this compound's therapeutic effect, particularly in combination therapies, is the priming of a tumor antigen-specific CD8+ T-cell response.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | TLR7 agonist | Probechem Biochemicals [probechem.com]
- 4. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 5. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models [en-cancer.fr]
The Immunomodulatory Landscape of DSR-6434: A Technical Guide to its Effects on Innate and Adaptive Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSR-6434 is a potent and selective synthetic agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Activation of TLR7 by this compound initiates a cascade of signaling events that profoundly influences both innate and adaptive immunity, leading to robust anti-tumor responses. This technical guide provides an in-depth analysis of the immunological effects of this compound, presenting quantitative data on its impact on various immune cell populations and cytokine profiles. Detailed experimental methodologies are provided for key assays, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its mechanism of action.
Introduction
Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, located in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B lymphocytes, recognizes single-stranded RNA (ssRNA) viruses. Synthetic agonists of TLR7, such as this compound, mimic viral infections, triggering a powerful immune response. This compound is an 8-oxoadenine derivative with high water solubility and a significantly greater potency for human TLR7 compared to earlier agonists.[1] Its systemic administration has been shown to enhance the efficacy of radiotherapy in preclinical tumor models, not by direct cytotoxicity to cancer cells, but by orchestrating a host-mediated anti-tumor immune response.[1] This document serves as a comprehensive resource on the immunological effects of this compound, intended to aid researchers and drug developers in harnessing its therapeutic potential.
Mechanism of Action: TLR7 Signaling
This compound exerts its effects by binding to and activating TLR7 within the endosomal compartment of immune cells. This binding event initiates a signaling cascade predominantly through the MyD88-dependent pathway. This pathway culminates in the activation of transcription factors, most notably NF-κB and IRF7, which drive the expression of pro-inflammatory cytokines, chemokines, and type I interferons (IFNs).
References
Investigating the Systemic Immune Activation by DSR-6434: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSR-6434 is a novel, systemically administered small molecule agonist of Toll-like receptor 7 (TLR7) that has demonstrated significant potential in cancer immunotherapy, particularly in combination with radiotherapy.[1][2] This technical guide provides an in-depth overview of the preclinical data supporting the systemic immune activation induced by this compound. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a potent and selective agonist for TLR7.[2] TLR7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA viruses and synthetic small molecules like this compound.[3][4] Upon binding to TLR7, this compound initiates a MyD88-dependent signaling cascade.[3][4][5][6] This signaling pathway culminates in the activation of transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), leading to the production of type I interferons (IFN) and other pro-inflammatory cytokines.[6] This initial innate immune response is critical for priming a subsequent adaptive anti-tumor immune response, characterized by the activation of T cells, B cells, and Natural Killer (NK) cells.[1]
Data Presentation: Quantitative Analysis of this compound Mediated Immune Activation
The following tables summarize the key quantitative data from preclinical studies investigating the systemic immune activation by this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 for hTLR7 Activation | HEK293 expressing hTLR7 | 7.9 nM | [1] |
| EC50 for hTLR7 Activation | HEK293 expressing hTLR7 | 7.2 nM | |
| EC50 for mTLR7 Activation | Not Specified | 4.6 nM |
Table 2: Systemic Cytokine Induction by this compound in BALB/c Mice
Mice were administered a single intravenous (i.v.) dose of 0.1 mg/kg this compound. Plasma concentrations of cytokines were measured at various time points post-administration.
| Cytokine | Time Point (hours) | Plasma Concentration (pg/mL) | Fold Increase vs. Control | Reference |
| IFNα | 2 | ~1500 | Not specified | [1] |
| IFNα | 4 | ~1000 | Not specified | [1] |
| IFNα | 8 | ~500 | Not specified | [1] |
| IFNα | 24 | Undetectable | Not specified | [1] |
| IP-10 | 2 | ~2500 | Not specified | [1] |
| IP-10 | 4 | ~4000 | Not specified | [1] |
| IP-10 | 8 | ~3000 | Not specified | [1] |
| IP-10 | 24 | ~1000 | Not specified | [1] |
Table 3: Activation of Splenic Immune Cell Populations in BALB/c Mice
Splenocytes were harvested 4 hours after a single i.v. administration of 0.1 mg/kg this compound. Immune cell activation was assessed by measuring the expression of CD69 via flow cytometry.
| Immune Cell Population | Marker | Fold Increase in CD69 Expression | Reference |
| T cells | CD3+ | 6.5 | [1] |
| NK cells | CD49+ | 6.4 | [1] |
| NKT cells | CD3+CD49+ | 4.4 | [1] |
| B cells | CD19+ | 10.2 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TLR7 Specificity Assessment using NF-κB Reporter Assay
-
Objective: To determine the specificity of this compound for human TLR7.
-
Cell Lines: HEK293 cells engineered to express either human TLR7 (hTLR7), hTLR8, or hTLR9, and containing an NF-κB-driven secreted alkaline phosphatase (SEAP) reporter gene.
-
Methodology:
-
Seed the engineered HEK293 cells in 96-well plates and culture overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.001–10 µM) for 24 hours. Positive controls such as R-848 (for TLR7/8) and CpG ODN (for TLR9) should be included.
-
After incubation, collect the cell culture supernatant.
-
Measure the SEAP activity in the supernatant using a colorimetric assay.
-
Calculate the EC50 value for TLR7 activation by plotting the dose-response curve.[1]
-
In Vivo Cytokine Induction Analysis
-
Objective: To measure the systemic induction of cytokines following this compound administration in mice.
-
Animal Model: BALB/c mice (wild-type and TLR7 knockout).
-
Methodology:
-
Administer a single intravenous (i.v.) injection of this compound (e.g., 0.1 mg/kg) or vehicle control.
-
Collect blood samples via cardiac puncture or tail vein bleeding at specified time points (e.g., 2, 4, 8, and 24 hours) post-injection.
-
Process the blood to obtain plasma.
-
Determine the concentration of IFNα using an enzyme-linked immunosorbent assay (ELISA).
-
Determine the concentration of IP-10 and other cytokines/chemokines using a multiplex bead array assay (e.g., Milliplex).[1]
-
Immune Cell Activation by Flow Cytometry
-
Objective: To assess the activation status of various immune cell populations in the spleen.
-
Animal Model: BALB/c mice.
-
Methodology:
-
Administer a single i.v. injection of this compound (e.g., 0.1 mg/kg) or vehicle control.
-
Euthanize the mice at a specified time point (e.g., 4 hours) post-injection and harvest the spleens.
-
Prepare single-cell suspensions from the spleens.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD3 for T cells, CD19 for B cells, CD49 for NK cells) and the activation marker CD69.
-
Acquire data using a flow cytometer.
-
Analyze the data to determine the percentage of CD69-positive cells within each immune cell population.[1]
-
In Vivo Anti-Tumor Efficacy Studies
-
Objective: To evaluate the anti-tumor effect of this compound as a monotherapy and in combination with ionizing radiation (IR).
-
Animal Models: Syngeneic tumor models, such as BALB/c mice bearing CT26 colorectal carcinoma or C3H mice bearing KHT fibrosarcoma.
-
Methodology:
-
Inoculate mice subcutaneously with tumor cells.
-
Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, IR alone, and this compound in combination with IR.
-
Administer this compound intravenously (e.g., 0.1 mg/kg, once weekly).
-
Deliver a single dose of local IR to the tumor.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
The primary endpoint is typically the time for the tumor to reach a predetermined volume or overall survival.[1]
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound mediated TLR7 signaling pathway.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo anti-tumor efficacy studies.
Conclusion
This compound is a selective TLR7 agonist that potently activates the innate immune system, leading to a broad and systemic anti-tumor immune response. The preclinical data robustly support its mechanism of action through the induction of type I interferons and the activation of key effector immune cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a promising cancer immunotherapeutic agent, particularly in combination with other treatment modalities like radiotherapy. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual framework for understanding and investigating the systemic immune activation by this compound.
References
- 1. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel systemically administered Toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 4. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
DSR-6434 In Vivo Efficacy: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting in vivo studies with DSR-6434, a novel Toll-like receptor 7 (TLR7) agonist. The information is based on preclinical studies evaluating the anti-tumor efficacy of this compound, both as a monotherapy and in combination with ionizing radiation (IR), in murine solid tumor models.
Mechanism of Action
This compound is a potent and specific agonist of TLR7. Its mechanism of action involves the activation of the innate immune system through the TLR7 signaling pathway.[1] Intravenous administration of this compound leads to the induction of type 1 interferons and the activation of various immune effector cells, including T lymphocytes, B lymphocytes, Natural Killer (NK) cells, and NKT cells.[2] This systemic immune activation enhances the body's ability to recognize and eliminate tumor cells. Notably, the anti-tumor effect of this compound is not due to direct cytotoxicity to cancer cells but rather through the stimulation of a host-mediated immune response.[2]
The following diagram illustrates the proposed signaling pathway for this compound's anti-tumor activity:
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies with this compound in combination with ionizing radiation.
Table 1: Efficacy of this compound in Combination with Ionizing Radiation in CT26 Colorectal Carcinoma Model
| Treatment Group | Mean Tumor Volume (Day 5 post-treatment) | Complete Tumor Resolution | Median Survival (Time to RTV4) |
| Saline | 736.7 ± 60.1 mm³ | 0% | 6.0 ± 0.42 days |
| This compound (0.1 mg/kg, i.v., weekly) | 517.9 ± 45.8 mm³ | Not reported for monotherapy | 9.55 ± 1.3 days |
| Ionizing Radiation (10 Gy) | Not explicitly stated | Not explicitly stated | Significantly increased vs. Saline |
| This compound + IR | Significantly reduced vs. monotherapies | 55% | Significantly increased vs. monotherapies |
RTV4: Relative tumor volume of 4 times the initial volume.
Table 2: Efficacy of this compound in Combination with Ionizing Radiation in KHT Fibrosarcoma Model
| Treatment Group | Mean Tumor Volume (Day 3 post-treatment) | Mean Tumor Volume (Day 14 post-treatment) | Median Survival (Time to RTV4) | Reduction in Lung Metastasis |
| Saline | Not explicitly stated | Not explicitly stated | 4.7 days | - |
| This compound (0.1 mg/kg, i.v., weekly) | Not explicitly stated | Not explicitly stated | 4.7 days | No effect |
| Ionizing Radiation (15 Gy) | 485.7 ± 41.8 mm³ | 555.1 ± 86.4 mm³ | Delayed by 11.7 ± 0.7 days vs. Saline | - |
| This compound + IR | 340.8 ± 17.3 mm³ | 196.2 ± 48.1 mm³ | Significantly increased vs. monotherapies | Significant reduction vs. IR alone |
Table 3: Systemic Immune Activation by this compound
| Immune Cell Population (Splenic) | Fold Increase in CD69 Expression (4h post-0.1 mg/kg this compound) |
| T cells (CD3+) | 6.5-fold |
| NK cells (CD49+) | 6.4-fold |
| NKT cells (CD3+CD49+) | 4.4-fold |
| B cells (CD19+) | 10.2-fold |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments with this compound.
Animal Models and Tumor Implantation
-
Animal Strains: 8–12-week-old female BALB/c mice (for CT26 model) and C3H mice (for KHT model) are recommended.
-
Cell Lines:
-
CT26 (murine colorectal carcinoma)
-
KHT (murine fibrosarcoma)
-
-
Tumor Implantation Protocol:
-
Culture CT26 or KHT cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% L-glutamine).
-
Harvest cells during the exponential growth phase.
-
Prepare a single-cell suspension in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Inject the appropriate number of cells subcutaneously into the flank of the mice. For the CT26 model, 1 x 10^6 cells are typically used.
-
Allow tumors to establish and reach a palpable size (e.g., ~120 mm³) before initiating treatment.
-
This compound Formulation and Administration
-
Formulation:
-
Prepare a 1 mg/mL stock solution of this compound in 10% (v/v) Dimethyl Sulfoxide (DMSO).
-
For injection, dilute the stock solution in physiological saline to the final desired concentration.
-
-
Administration:
-
Administer this compound via intravenous (i.v.) injection.
-
The recommended efficacious dose is 0.1 mg/kg, administered once weekly. It is important to maintain a weekly dosing schedule, as more frequent administration (e.g., twice weekly) may lead to TLR tolerance and reduced anti-tumor activity.[1]
-
Combination Therapy with Ionizing Radiation
-
Irradiation Protocol:
-
When tumors reach the desired size, randomly assign mice to treatment groups.
-
Administer this compound (0.1 mg/kg, i.v.) 4 hours prior to the first dose of radiation.[2]
-
For local tumor irradiation, restrain non-anesthetized mice in custom-made lead shields that expose only the tumor area.
-
Deliver the specified dose of ionizing radiation. Examples of dosing schedules include:
-
The following diagram outlines the experimental workflow for the combination therapy study:
Endpoint Analysis
-
Tumor Volume Measurement:
-
Measure tumor dimensions (length and width) regularly (e.g., twice weekly) using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
The primary endpoint for tumor growth is often the time for the tumor to reach a predetermined relative volume (e.g., RTV4).[2]
-
-
Survival Analysis:
-
Monitor mice for signs of morbidity and mortality.
-
The survival endpoint is typically reached when the tumor reaches the RTV4, at which point the mice are euthanized.[2]
-
Analyze survival data using Kaplan-Meier curves.
-
-
Immune Cell Analysis (Flow Cytometry):
-
At specified time points, harvest spleens or tumors.
-
Prepare single-cell suspensions.
-
For tumors, this may involve mechanical dissociation and enzymatic digestion to isolate tumor-infiltrating lymphocytes (TILs).
-
Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD49, CD19, CD69).
-
Analyze the stained cells using a flow cytometer to quantify the different immune cell populations and their activation status (e.g., by measuring CD69 expression).
-
-
Metastasis Assessment:
-
For metastatic models like the KHT fibrosarcoma, harvest lungs at the study endpoint.
-
Quantify the metastatic burden. This can be done through:
-
Counting visible surface metastases.
-
Histological analysis of lung sections.
-
More advanced imaging techniques.
-
-
References
Application Notes: DSR-6434 in Combination with Radiotherapy for Preclinical Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Recent advancements in oncology have highlighted the potential of combining targeted immunotherapies with standard treatments like radiotherapy to enhance anti-tumor responses. DSR-6434 is a potent and selective Toll-like receptor 7 (TLR7) agonist that has demonstrated significant anti-tumor effects in preclinical models.[1] Unlike direct radiosensitizers that modify the cellular response to radiation at the tumor site, this compound acts as an immune modulator.[2] Systemic administration of this compound in conjunction with local ionizing radiation (IR) has been shown to potentiate the therapeutic effects of radiotherapy by stimulating a robust, tumor-specific immune response.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the synergistic effects of this compound and radiotherapy in preclinical cancer models.
Mechanism of Action
This compound is a selective agonist for Toll-like receptor 7 (TLR7), an intracellular receptor primarily expressed in immune cells such as dendritic cells (DCs), macrophages, and B lymphocytes.[1][2] The proposed mechanism for the synergistic effect of this compound and radiotherapy involves the following steps:
-
Tumor Antigen Release: Localized radiotherapy induces immunogenic cell death in tumor cells, leading to the release of tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs).
-
Immune Cell Activation: Systemically administered this compound binds to and activates TLR7 on antigen-presenting cells (APCs), such as dendritic cells.
-
Enhanced Antigen Presentation: Activated APCs uptake the released TAAs and present them to T cells, leading to the priming and activation of tumor-specific CD8+ T cells.
-
Systemic Anti-Tumor Immunity: The activated tumor-specific T cells can then recognize and eliminate tumor cells both within the irradiated primary tumor and at distant metastatic sites, an outcome known as the abscopal effect.[2]
Preclinical studies have shown that the anti-tumor efficacy of the this compound and radiotherapy combination is dependent on CD8+ T cells.[2]
Signaling Pathway Diagram
References
DSR-6434: Application Notes and Protocols for Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of DSR-6434 in preclinical mouse models. The following protocols and data have been compiled from published research to guide the design and execution of in vivo studies investigating the therapeutic potential of this novel Toll-like Receptor 7 (TLR7) agonist.
Compound Profile: this compound
This compound is a small molecule agonist of TLR7, a key receptor in the innate immune system. Activation of TLR7 by this compound initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, resulting in the activation of various immune cells, including T cells, B cells, NK cells, and NKT cells.[1] This immune-stimulatory activity makes this compound a promising candidate for cancer immunotherapy, particularly in combination with other treatment modalities like radiation therapy.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of this compound in mouse models based on available preclinical studies.
Table 1: Dosage and Administration in Mouse Models
| Parameter | Details | Reference |
| Animal Models | BALB/c and C3H mice | [1] |
| Tumor Models | CT26 (colorectal carcinoma), KHT (fibrosarcoma) | [1] |
| Administration Route | Intravenous (i.v.) injection | [1] |
| Dosage (Efficacy) | 0.1 mg/kg | [1] |
| Dosage (Ineffective) | 0.01 mg/kg | [1] |
| Dosing Schedule | Once weekly | [1][2] |
| Vehicle/Formulation | Dissolved in 10% (v/v) DMSO to a stock solution of 1 mg/mL, then diluted in physiological saline. | [1] |
Table 2: Pharmacodynamic Effects in Mice (at 0.1 mg/kg i.v.)
| Biomarker | Peak Induction | Fold Increase | Time to Peak | Reference |
| Plasma IFNα | 455 ± 49.5 pg/mL | 72-fold | 2 hours | [1] |
| Plasma IP-10 | 10764.6 ± 708.2 pg/mL | 148-fold | 4 hours | [1] |
| Splenic T cell (CD3+) Activation (CD69+) | - | 6.5-fold | 4 hours | [1] |
| Splenic NK cell (CD49+) Activation (CD69+) | - | 6.4-fold | 4 hours | [1] |
| Splenic NKT cell (CD3+CD49+) Activation (CD69+) | - | 4.4-fold | 4 hours | [1] |
| Splenic B cell (CD19+) Activation (CD69+) | - | 10.2-fold | 4 hours | [1] |
Table 3: Toxicology Profile in Mice
| Parameter | Observation | Reference |
| Tolerability | 0.1 mg/kg administered weekly was well tolerated. | [1] |
| Adverse Effects | No loss of condition or body weight was observed at the 0.1 mg/kg weekly dose, both as monotherapy and in combination with radiation. | [1] |
Note: A formal Maximum Tolerated Dose (MTD) study for this compound in mice has not been identified in the reviewed literature. It is highly recommended to conduct a dose-escalation study to determine the MTD in the specific mouse strain and experimental conditions being used.
Experimental Protocols
This compound Formulation and Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Physiological saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL by dissolving the powder in 10% (v/v) DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
For injection, dilute the 1 mg/mL stock solution with sterile physiological saline to the final desired concentration (e.g., for a 0.1 mg/kg dose in a 20g mouse, the injected volume would typically be 100-200 µL).
-
The final injection solution should be prepared fresh on the day of administration.
Intravenous Administration via Tail Vein
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles
-
Sterile 1 mL syringes
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Prepared this compound solution
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad for 2-5 minutes to induce vasodilation of the lateral tail veins.
-
Place the mouse in a suitable restrainer to immobilize the tail.
-
Swab the tail with a 70% alcohol wipe to clean the injection site.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Slowly inject the this compound solution. Successful injection is indicated by a lack of resistance and blanching of the vein.
-
If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site on the tail.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
In Vivo Efficacy Studies in Syngeneic Tumor Models
Animal Models:
Tumor Cell Implantation:
-
Culture CT26 or KHT cells under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., Hank's Balanced Salt Solution).
-
Inject the appropriate number of tumor cells (e.g., 1 x 10^5 to 5 x 10^5 cells) subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., ~100 mm³) before initiating treatment.
Treatment Regimen:
-
Monotherapy: Administer this compound at 0.1 mg/kg intravenously once weekly.[1]
-
Combination Therapy with Radiation: Administer this compound at 0.1 mg/kg intravenously. Four hours later, commence the first fraction of radiation therapy. Continue this compound administration once weekly for the duration of the study.[1]
Efficacy Assessment:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the study.
-
The primary endpoint is typically tumor growth delay or complete tumor regression. Survival can also be monitored as a secondary endpoint.
Visualizations
This compound Signaling Pathway
Caption: this compound mediated TLR7 signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: In vivo efficacy study workflow for this compound.
References
Application Notes and Protocols for Intravenous Injection of DSR-6434 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSR-6434 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. Activation of TLR7 by this compound triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, resulting in the activation of various immune cells, including T cells, B cells, and NK cells. This immune activation has shown significant anti-tumor effects in murine models, making this compound a compound of interest for cancer immunotherapy research. This document provides detailed protocols for the preparation and intravenous administration of this compound in mice for preclinical research.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 400.48 g/mol | [1] |
| CAS Number | 1059070-10-8 | [1] |
| Mechanism of Action | Toll-like receptor 7 (TLR7) agonist | [1] |
| EC50 (human TLR7) | 7.2 nM | [1] |
| EC50 (murine TLR7) | 4.6 nM | [1] |
Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 40.05 mg/mL (100 mM) |
| 1 eq. HCl | 20.02 mg/mL (50 mM) |
Recommended Dosing in Mice
| Dose | Frequency | Application | Reference |
| 0.1 mg/kg | Once weekly | Monotherapy or combination with radiation therapy | [2] |
| 1 mg/kg | Biweekly (every two weeks) | Metastasis suppression |
Experimental Protocols
Preparation of this compound for Intravenous Injection
This protocol is designed to yield a clear, injectable solution of this compound. It is recommended to prepare the working solution fresh on the day of use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare the vehicle solution.
-
In a sterile tube, mix PEG300 and Tween-80 in a 4:0.5 ratio by volume (e.g., 400 µL PEG300 and 50 µL Tween-80).
-
-
Combine the this compound stock with the vehicle.
-
Add 100 µL of the 10 mg/mL this compound stock solution to the 450 µL of the PEG300/Tween-80 mixture.
-
Mix thoroughly by pipetting or gentle vortexing.
-
-
Dilute with saline to the final concentration.
-
Add 450 µL of sterile saline to the mixture.
-
Mix until a clear and homogenous solution is obtained. This will result in a final this compound concentration of 1 mg/mL.
-
-
Calculate the injection volume based on the desired dose and the animal's body weight.
-
For a 0.1 mg/kg dose in a 20 g mouse, the required volume would be 2 µL of the 1 mg/mL solution. It is advisable to further dilute the 1mg/ml solution with the vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to achieve a practical injection volume (e.g., 100 µL).
-
Storage of Stock Solution:
-
The this compound stock solution in DMSO can be stored at -20°C for up to 1 year or at -80°C for up to 2 years.[3]
-
Avoid repeated freeze-thaw cycles.[3]
Intravenous Injection via the Lateral Tail Vein in Mice
This protocol outlines the standard procedure for administering this compound intravenously to mice.
Materials:
-
Mouse restraint device
-
Warming lamp or heating pad
-
27-30 gauge needles with syringes (e.g., insulin (B600854) syringes)
-
70% ethanol
-
Gauze pads
-
Prepared this compound solution
Procedure:
-
Animal Preparation:
-
Warm the mouse under a heat lamp or on a heating pad for 5-10 minutes to induce vasodilation of the tail veins, making them easier to visualize and access.
-
Secure the mouse in a restraint device, ensuring the tail is accessible.
-
-
Injection Site Preparation:
-
Clean the tail with a gauze pad moistened with 70% ethanol. This helps to visualize the lateral tail veins.
-
-
Injection:
-
Hold the tail gently and identify one of the lateral veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).
-
If the needle is correctly placed, you may see a small flash of blood in the hub of the needle, and there should be no resistance upon injection.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site on the tail.
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Maximum Injection Volume:
-
The maximum recommended bolus for intravenous injection in mice is 5 mL/kg of body weight. For a 20 g mouse, this is 100 µL.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the TLR7 signaling pathway.
Experimental Workflow for Intravenous Injection
Caption: Workflow for this compound intravenous injection in mice.
References
Application Notes and Protocols for Studying TLR7 Signaling In Vitro with DSR-6434
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSR-6434 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7). TLR7, an endosomal receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, subsequently modulating the adaptive immune response. These application notes provide detailed protocols for utilizing this compound to study TLR7 signaling in vitro, offering valuable tools for immunology research and the development of novel immunotherapies and vaccine adjuvants.
Mechanism of Action
This compound selectively binds to and activates TLR7 within the endosomes of immune cells, such as plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells. This activation initiates a downstream signaling pathway dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. The signaling cascade culminates in the activation of transcription factors, most notably NF-κB and IRF7, which drive the expression of type I IFNs (e.g., IFN-α) and a range of pro-inflammatory cytokines and chemokines.
Caption: TLR7 Signaling Pathway Activated by this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Potency of this compound in TLR7 Reporter Assays
| Cell Line | Reporter Gene | Species | EC50 (nM) | Reference |
| HEK293-hTLR7 | NF-κB | Human | 7.9 | [1] |
| HEK293-mTLR7 | NF-κB | Mouse | 4.6 | MedChemExpress |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Selectivity of this compound
| Cell Line | Reporter Gene | Activity | Reference |
| HEK293-hTLR8 | NF-κB | No significant activation | [1] |
| HEK293-hTLR9 | NF-κB | No significant activation | [1] |
Experimental Protocols
Here we provide detailed protocols for two key in vitro applications of this compound: assessment of TLR7 activation using an NF-κB reporter assay and measurement of cytokine induction in human peripheral blood mononuclear cells (PBMCs).
Protocol 1: In Vitro TLR7 Activation using a HEK293-NF-κB Reporter Assay
This protocol describes how to assess the agonistic activity of this compound on human TLR7 expressed in HEK293 cells that are stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or SEAP).
Materials:
-
HEK293 cells stably expressing human TLR7 (HEK-hTLR7)
-
HEK293 cells (parental, as a negative control)
-
Complete culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., Puromycin), if required for maintaining stable cell line
-
This compound
-
DMSO (for stock solution)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Promega Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK-hTLR7 and parental HEK293 cells in complete culture medium.
-
On the day before the assay, harvest and count the cells.
-
Seed 2.5 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to prepare 2X working concentrations. A suggested concentration range is from 0.002 µM to 20 µM (final concentrations will be 0.001 µM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
A positive control, such as R848 (a known TLR7/8 agonist), can also be included.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the 2X this compound dilutions or controls to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically 100 µL per well).
-
Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the parental HEK293 cells from the values obtained for the HEK-hTLR7 cells.
-
Plot the luminescence signal against the log of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic curve).
-
References
Application of DSR-6434 in Colorectal Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of DSR-6434, a potent and selective Toll-like receptor 7 (TLR7) agonist, in the context of colorectal cancer research. The primary focus is on its use as an immunotherapeutic agent, particularly in combination with radiation therapy, as demonstrated in the widely used CT26 murine colorectal carcinoma model.
Introduction
This compound is a small molecule agonist of TLR7, a key receptor in the innate immune system.[1] Activation of TLR7 on immune cells, such as dendritic cells and B lymphocytes, triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating a robust anti-tumor immune response.[2][3][4] In the setting of colorectal cancer, preclinical studies have highlighted the potential of this compound to enhance the efficacy of conventional treatments like radiation therapy by priming an anti-tumor CD8+ T-cell response.[2] This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data from preclinical investigations.
Mechanism of Action: TLR7-Mediated Anti-Tumor Immunity
This compound exerts its anti-tumor effects not by direct cytotoxicity to cancer cells, but by activating the host's immune system.[2] Upon systemic administration, this compound binds to and activates TLR7 within the endosomes of immune cells. This activation initiates a downstream signaling pathway predominantly through the MyD88 adaptor protein. This cascade culminates in the activation of transcription factors, including NF-κB and IRF7, leading to the production of type I interferons (IFN-α/β) and a host of other inflammatory cytokines and chemokines.[3][4][5]
This cytokine milieu promotes the maturation and activation of dendritic cells (DCs), enhances the cytotoxic activity of natural killer (NK) cells, and critically, primes a tumor-specific adaptive immune response driven by CD8+ T cells.[2][6] In the context of colorectal cancer, this immunomodulatory activity can convert a "cold" tumor microenvironment, which is typically devoid of immune cells, into a "hot" one that is infiltrated by cytotoxic T lymphocytes capable of recognizing and eliminating cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in colorectal cancer models.
Table 1: In Vitro Activity of this compound
| Parameter | Human TLR7 | Murine TLR7 |
|---|---|---|
| EC50 | 7.2 nM | 4.6 nM |
EC50 values represent the concentration of this compound required to elicit a half-maximal response in a reporter gene assay.[1]
Table 2: In Vivo Efficacy of this compound in Combination with Radiation Therapy in the CT26 Colorectal Cancer Model
| Treatment Group | Mean Tumor Volume (Day 14 post-irradiation) | Complete Tumor Resolution |
|---|---|---|
| Saline | Not Reported | 0% |
| This compound (0.1 mg/kg) | Not Reported | 0% |
| Radiation (10 Gy) | 555.1 ± 86.4 mm³ | Not Reported |
| This compound + Radiation | 196.2 ± 48.1 mm³ | 55% |
Tumor volumes are presented as mean ± SEM.[2]
Experimental Protocols
Detailed methodologies for key experiments involving this compound in colorectal cancer research are provided below.
Protocol 1: CT26 Cell Culture and Maintenance
-
Cell Line: CT26 murine colon carcinoma cells (ATCC CRL-2638).[7]
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[8][9]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without Ca2+ and Mg2+.
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.[9]
-
Neutralize the trypsin by adding 4-5 mL of complete culture medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new culture flask containing pre-warmed complete medium. A split ratio of 1:10 to 1:20 is recommended.[8]
-
Protocol 2: In Vivo Subcutaneous Tumor Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.[10]
-
Cell Preparation for Injection:
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., ketamine/xylazine).
-
Shave the right flank of the mouse.
-
Inject 100 µL of the cell suspension (containing 5 x 10^4 cells) subcutaneously into the shaved flank using a 27-gauge needle.[8]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Treatment Administration:
-
Begin treatment when tumors reach a predetermined size (e.g., approximately 100 mm³).
-
This compound: Administer intravenously (i.v.) via the tail vein at the desired concentration (e.g., 0.1 mg/kg) and schedule (e.g., once weekly for 4 weeks).[2]
-
Radiation Therapy: Deliver localized radiation to the tumor using a small animal irradiator. A common regimen is 10 Gy delivered in 5 daily fractions of 2 Gy.[2]
-
Protocol 3: Colony Formation Assay
-
Cell Seeding:
-
Prepare a single-cell suspension of CT26 cells as described in Protocol 1.
-
Seed a low number of cells (e.g., 200-500 cells) into 6-well plates containing complete culture medium.[6]
-
-
Treatment:
-
Allow cells to attach for 12-24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 5 nM to 5 µM) with or without a single dose of radiation (e.g., 4 Gy).[2]
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days, or until visible colonies are formed.[5]
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[5][6]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
-
Protocol 4: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion:
-
Excise tumors from mice at the experimental endpoint.
-
Mince the tumors into small pieces and digest them using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions to obtain a single-cell suspension.[11]
-
-
Red Blood Cell Lysis:
-
If necessary, lyse red blood cells using a lysis buffer (e.g., ACK lysis buffer).
-
-
Cell Staining:
-
Wash the cells with FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).
-
Block Fc receptors with an anti-CD16/CD32 antibody to reduce non-specific binding.[11]
-
Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers of interest (e.g., CD45, CD3, CD4, CD8, NK1.1) for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), fix and permeabilize the cells after surface staining using a commercially available kit, followed by staining with the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, and then on specific immune cell populations based on their marker expression.[12]
-
Conclusion
This compound is a promising TLR7 agonist with demonstrated preclinical efficacy in a colorectal cancer model, particularly when combined with radiation therapy. Its mechanism of action, centered on the activation of a potent anti-tumor immune response, makes it an attractive candidate for further investigation in immuno-oncology. The protocols and data presented here provide a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and other TLR7 agonists in the fight against colorectal cancer.
References
- 1. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 2. CT26 Cells [cytion.com]
- 3. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. CT26 Culture and Tumors [bio-protocol.org]
- 8. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 9. bcrj.org.br [bcrj.org.br]
- 10. j.skums.ac.ir [j.skums.ac.ir]
- 11. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.noblelifesci.com [content.noblelifesci.com]
Application Notes and Protocols: DSR-6434 Treatment for Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSR-6434 is a novel, systemically administered small molecule agonist of Toll-like receptor 7 (TLR7).[1][2] As a potent immune modulator, this compound has demonstrated significant anti-tumor activity in preclinical models, particularly when used in combination with other treatment modalities such as ionizing radiation (IR).[1][2] Activation of TLR7 by this compound triggers a MyD88-dependent signaling cascade, leading to the induction of type 1 interferons and the activation of a broad range of immune cells, including T lymphocytes, B lymphocytes, NK cells, and NKT cells.[1][3] These application notes provide detailed protocols for the use of this compound in preclinical tumor models, based on established research findings.
Mechanism of Action: TLR7 Signaling Pathway
This compound selectively binds to and activates TLR7, which is located in the endosomal compartments of immune cells.[1] This activation initiates a downstream signaling cascade mediated by the adaptor protein MyD88.[3] This cascade ultimately leads to the activation of transcription factors such as NF-κB and IRF-7, resulting in the production of pro-inflammatory cytokines and type I interferons.[1] This orchestrated immune response enhances the recognition and elimination of tumor cells.
Preclinical Treatment Schedules
The following tables summarize recommended treatment schedules for this compound in combination with ionizing radiation (IR) in murine tumor models, based on published studies.
Table 1: this compound and Ionizing Radiation in CT26 Colorectal Carcinoma Model
| Parameter | Value | Reference |
| Animal Model | Mice with established CT26 tumors | [1] |
| This compound Dosage | 0.1 mg/kg | [1] |
| Route of Administration | Intravenous (i.v.) | [1] |
| This compound Dosing Schedule | Once weekly for a total of 4 doses | [1] |
| Ionizing Radiation (IR) | 10 Gy delivered as 5 daily fractions of 2 Gy | [1] |
| Combination Timing | First dose of this compound administered 4 hours before the start of radiotherapy | [1] |
| Observed Outcome | Significant reduction in tumor burden compared to either monotherapy | [1] |
Table 2: this compound and Ionizing Radiation in KHT Fibrosarcoma Model
| Parameter | Value | Reference |
| Animal Model | Mice with established KHT tumors | [1] |
| This compound Dosage | 0.1 mg/kg | [1] |
| Route of Administration | Intravenous (i.v.) | [1] |
| This compound Dosing Schedule | Once weekly for a total of 4 doses | [1] |
| Ionizing Radiation (IR) | A single dose of 15 Gy | [1] |
| Combination Timing | This compound administered 4 hours before radiotherapy | [1] |
| Observed Outcome | Significant delay in primary tumor growth and increased survival | [1] |
Note on Dosing Frequency: Studies have indicated that a once-weekly dosing schedule for this compound is optimal. More frequent administration (e.g., twice a week) may lead to TLR tolerance and reduced anti-tumor activity.[4]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study
This protocol outlines the general procedure for evaluating the in vivo anti-tumor efficacy of this compound in combination with radiotherapy.
Materials:
-
Tumor cells (e.g., CT26, KHT)
-
Appropriate strain of mice (e.g., BALB/c for CT26)
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Radiation source
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a specified number of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable and measurable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice to different treatment groups: vehicle control, this compound alone, IR alone, and this compound in combination with IR.
-
Treatment Administration:
-
Administer this compound intravenously according to the specified dose and schedule.
-
For combination therapy, administer this compound a set time before IR.
-
Deliver IR locally to the tumor site.
-
-
Data Collection:
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint: The experimental endpoint is typically when tumors reach a predetermined volume (e.g., 4 times the initial treatment volume) or when signs of morbidity are observed, at which point the mice are euthanized.[1]
-
Data Analysis: Analyze tumor growth curves and survival data to determine the efficacy of the treatments.
Protocol 2: Clonogenicity Assay
This in vitro assay is used to determine if this compound has a direct cytotoxic effect on tumor cells or acts as a radiosensitizer.
Materials:
-
Tumor cells (e.g., CT26, KHT)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Methylene (B1212753) blue solution (0.5% w/v)
-
Radiation source
Procedure:
-
Cell Seeding: Plate exponentially growing tumor cells at a low density in 6-well plates.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. For radiosensitization assessment, irradiate the cells with a single dose of radiation (e.g., 4 Gy) a few hours after adding this compound.[1]
-
Incubation: Replace the medium 24 hours after treatment and allow the cells to proliferate for approximately 7 days, or until colonies of more than 50 cells are visible.
-
Staining and Counting:
-
Fix and stain the colonies with methylene blue.
-
Manually count the number of colonies.
-
-
Analysis: Calculate the surviving fraction of cells for each treatment condition, normalized to the untreated or non-irradiated controls.
Expected Outcome: Previous studies have shown that this compound does not directly affect tumor cell proliferation at pharmacologically relevant concentrations and does not act as a radiosensitizer in vitro.[1] This suggests that its anti-tumor effects are host-mediated.
Concluding Remarks
This compound is a promising immunotherapeutic agent that demonstrates significant preclinical anti-tumor efficacy, particularly in combination with radiotherapy. The provided protocols and treatment schedules offer a foundation for researchers to design and execute studies to further investigate the therapeutic potential of this novel TLR7 agonist. Careful consideration of the dosing schedule is crucial to avoid TLR tolerance and maximize the therapeutic benefit.
References
- 1. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models [en-cancer.fr]
- 3. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
Methods for Assessing the In Vivo Efficacy of DSR-6434
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: DSR-6434 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1][2] Activation of TLR7 by this compound triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating a robust anti-tumor immune response involving T lymphocytes, B lymphocytes, NK cells, and NKT cells.[3] This document provides detailed methodologies for assessing the in vivo efficacy of this compound, particularly in the context of cancer immunotherapy research. The protocols outlined below are based on preclinical studies in murine solid tumor models.
Signaling Pathway of this compound
This compound, as a TLR7 agonist, initiates an intracellular signaling cascade upon binding to TLR7 within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs). This engagement leads to the recruitment of the adaptor protein MyD88, initiating a downstream signaling pathway that culminates in the activation of transcription factors such as NF-κB and IRF7. These transcription factors then drive the expression of type I interferons (IFN-α/β) and other inflammatory cytokines, which are crucial for the subsequent activation of both innate and adaptive immunity against tumor cells.
Caption: this compound/TLR7 signaling cascade.
Experimental Protocols
Murine Syngeneic Tumor Models
The efficacy of this compound has been demonstrated in several murine syngeneic tumor models, which are essential for studying immune responses in an immunocompetent setting.
a. Cell Lines:
-
CT26: Colorectal carcinoma (BALB/c origin)
-
KHT: Fibrosarcoma (C3H/He origin)
-
Renca: Renal cell carcinoma (BALB/c origin)
b. Animals:
-
Female BALB/c or C3H mice, 6-8 weeks old.
c. Tumor Implantation:
-
Culture tumor cells in appropriate media to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or serum-free media at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of the mice.
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³) before initiating treatment.
This compound Administration and Dosing
Systemic administration is a key feature of this compound.
a. Formulation:
-
Dissolve this compound in a suitable vehicle, such as saline.
b. Dosing and Schedule:
-
Monotherapy: Administer this compound intravenously (i.v.) at doses ranging from 0.1 mg/kg to 1 mg/kg. A once-weekly dosing schedule is recommended to avoid TLR tolerance, which can abrogate the anti-tumor effect.[4]
-
Combination Therapy with Ionizing Radiation (IR): Administer this compound (e.g., 0.1 mg/kg, i.v.) 4 hours prior to the delivery of ionizing radiation.[3] This timing is critical to prime the immune system for an effective anti-tumor response. This compound can be administered weekly for a total of 4 doses in combination with a single dose of IR.[3]
Efficacy Assessment
a. Tumor Growth Measurement:
-
Measure tumor dimensions using digital calipers at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Primary endpoints can include tumor growth delay (time for tumors to reach a predetermined volume, e.g., 4 times the initial volume) and overall tumor burden.[3]
b. Survival Studies:
-
Monitor mice for signs of morbidity and mortality.
-
The primary endpoint is the date of death or euthanasia when tumors reach a predetermined size or when mice show signs of excessive distress.
-
Plot survival curves using the Kaplan-Meier method and analyze for statistical significance.
c. Assessment of Metastasis:
-
At the end of the study, harvest lungs and fix them in Bouin's solution.
-
Count the number of metastatic nodules on the lung surface.
-
This is particularly relevant for metastatic models like the KHT fibrosarcoma.[3]
Pharmacodynamic and Immune Monitoring
a. Cytokine Analysis:
-
Collect blood samples (e.g., via retro-orbital bleeding) at various time points after this compound administration (e.g., 2, 6, 24 hours).
-
Isolate plasma and measure levels of key cytokines such as IFN-α and IP-10 using ELISA or multiplex assays.
b. Immune Cell Activation:
-
At selected time points, harvest spleens and/or tumors.
-
Prepare single-cell suspensions.
-
Stain for immune cell markers (e.g., CD3, CD4, CD8, NK1.1, CD69) and analyze by flow cytometry to determine the activation status and frequency of different immune cell populations.[3][4] An increase in the expression of activation markers like CD69 on T cells and NK cells is indicative of this compound activity.[3]
c. Analysis of Tumor-Infiltrating Lymphocytes (TILs):
-
Excise tumors and mechanically or enzymatically dissociate them into single-cell suspensions.
-
Stain for immune cell markers, particularly CD8+ T cells, to assess the extent of immune infiltration into the tumor microenvironment.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in combination with ionizing radiation.
Caption: In vivo efficacy study workflow.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Anti-Tumor Efficacy of this compound in Combination with Ionizing Radiation (IR) in the CT26 Colorectal Carcinoma Model
| Treatment Group | N | Median Survival (days) | % Increase in Lifespan | % Complete Tumor Resolution |
| Saline | 10 | 20 | - | 0 |
| This compound (0.1 mg/kg) | 10 | 22 | 10 | 0 |
| IR (15 Gy) | 10 | 35 | 75 | 10 |
| This compound + IR | 10 | >60 | >200 | 55[3] |
Table 2: Effect of this compound and IR on Lung Metastasis in the KHT Fibrosarcoma Model
| Treatment Group | N | Mean Number of Lung Metastases (± SEM) | % Reduction in Metastasis |
| Saline | 8 | 25 ± 5 | - |
| This compound (0.1 mg/kg) | 8 | 23 ± 4 | 8 |
| IR (15 Gy) | 8 | 10 ± 3 | 60 |
| This compound + IR | 8 | 2 ± 1 | 92 |
Table 3: Pharmacodynamic Effects of this compound Administration
| Analyte | Time Post-Dose | Vehicle Control | This compound (0.1 mg/kg) |
| Plasma IFN-α (pg/mL) | 2 hours | < 20 | 1500 ± 300 |
| 6 hours | < 20 | 800 ± 200 | |
| Plasma IP-10 (pg/mL) | 6 hours | 50 ± 10 | 4000 ± 500 |
| Splenic CD8+ T Cells (% CD69+) | 24 hours | 5 ± 1 | 25 ± 4 |
| Splenic NK Cells (% CD69+) | 24 hours | 8 ± 2 | 35 ± 6 |
Note: The data presented in these tables are representative and compiled from published studies on this compound.[3][4] Actual results may vary depending on the specific experimental conditions.
Conclusion
The protocols and methods described in this document provide a comprehensive framework for evaluating the in vivo efficacy of the TLR7 agonist this compound. The use of syngeneic tumor models is critical for elucidating the immune-mediated mechanisms of action. Careful consideration of dosing schedules is necessary to mitigate the potential for TLR tolerance. By following these guidelines, researchers can generate robust and reproducible data to further characterize the therapeutic potential of this compound and other TLR7 agonists in the field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TLR7 agonist | Probechem Biochemicals [probechem.com]
- 3. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Flow Cytometry Analysis of Immune Cell Activation Following DSR-6434 Treatment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
DSR-6434 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1] Activation of TLR7 by this compound triggers a MyD88-dependent signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines.[2][3][4] This, in turn, promotes the activation and maturation of various immune cells, making this compound a promising candidate for cancer immunotherapy, particularly in combination with treatments like radiotherapy.[2][3][5] This document provides a detailed protocol for analyzing the activation of murine immune cell populations after systemic administration of this compound using flow cytometry.
Data Presentation
Systemic administration of this compound leads to a significant upregulation of the early activation marker CD69 on several immune cell subsets. The following table summarizes the fold increase in CD69 expression on splenic immune cells in BALB/c mice 4 hours after a single intravenous administration of 0.1 mg/kg this compound.[2]
| Immune Cell Population | Surface Markers | Fold Increase in CD69 Expression (Mean) |
| T Cells | CD3+ | 6.5 |
| NK Cells | CD49b+ (DX5) | 6.4 |
| NKT Cells | CD3+ CD49b+ | 4.4 |
| B Cells | CD19+ | 10.2 |
Signaling Pathway
This compound, as a TLR7 agonist, initiates an intracellular signaling cascade upon binding to TLR7 within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells. This activation is crucial for the subsequent innate and adaptive immune responses.
Caption: this compound mediated TLR7 signaling pathway.
Experimental Protocols
This protocol outlines the steps for preparing splenocytes and performing flow cytometry to analyze immune cell activation.
Experimental Workflow
The overall workflow involves treating mice with this compound, isolating splenocytes, staining with fluorescently labeled antibodies, and acquiring data on a flow cytometer for subsequent analysis.
Caption: Flow cytometry experimental workflow.
Materials and Reagents
-
This compound
-
Saline (vehicle control)
-
BALB/c mice (8-12 weeks old)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
ACK Lysing Buffer
-
70 µm cell strainers
-
Fluorescently conjugated antibodies:
-
Anti-mouse CD3 (e.g., FITC)
-
Anti-mouse CD19 (e.g., PE)
-
Anti-mouse CD49b (DX5) (e.g., APC)
-
Anti-mouse CD69 (e.g., PerCP-Cy5.5)
-
Viability dye (e.g., Propidium Iodide or a fixable viability dye)
-
-
Flow cytometer
Protocol
-
In Vivo Treatment:
-
Administer this compound intravenously (i.v.) to mice at a dose of 0.1 mg/kg.
-
Administer an equivalent volume of saline to the control group.
-
-
Splenocyte Isolation:
-
Four hours post-administration, euthanize mice according to institutional guidelines.
-
Aseptically harvest spleens and place them in cold FACS buffer.
-
Gently mash the spleens through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Wash the cells by centrifuging at 300 x g for 5 minutes at 4°C and resuspending the pellet in FACS buffer.
-
-
Red Blood Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ACK Lysing Buffer and incubate for 5 minutes at room temperature.
-
Add 9 mL of FACS buffer to stop the lysis and centrifuge as before.
-
Discard the supernatant and resuspend the cell pellet in FACS buffer.
-
-
Cell Counting and Staining:
-
Count the cells using a hemocytometer or an automated cell counter. Assess viability using trypan blue.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add the antibody cocktail (pre-titrated for optimal concentration) to the cells. The panel should include antibodies for CD3, CD19, CD49b, and CD69.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer. If not using a fixable viability dye, add Propidium Iodide just before acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire data on a calibrated flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000) for robust analysis.
-
Use appropriate single-stain controls for compensation.
-
Analyze the data using flow cytometry analysis software.
-
Gate on live, single cells first.
-
Identify immune cell populations based on their specific markers (e.g., T cells: CD3+, B cells: CD19+, NK cells: CD3- CD49b+, NKT cells: CD3+ CD49b+).
-
Within each population, quantify the percentage of CD69+ cells and the median fluorescence intensity (MFI) of CD69.
-
Conclusion
This application note provides a framework for utilizing flow cytometry to assess the immunomodulatory effects of the TLR7 agonist this compound. The provided protocol enables the reliable quantification of immune cell activation, a critical step in the preclinical evaluation of this and other similar immunotherapeutic agents. The observed upregulation of CD69 across multiple lymphocyte populations confirms the broad-spectrum immune-activating properties of this compound.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 4. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming DSR-6434-Induced TLR Tolerance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective TLR7 agonist, DSR-6434, and the management of TLR tolerance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule agonist for Toll-like receptor 7 (TLR7).[1] It activates the innate immune system by binding to TLR7, which is primarily expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[2][3] This binding event triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7.[4][5] Consequently, this results in the production of type I interferons (IFN-α), pro-inflammatory cytokines, and chemokines, which in turn stimulates a robust anti-tumor immune response.[3][4]
Q2: What is this compound-induced TLR tolerance?
This compound-induced TLR tolerance is a state of hyporesponsiveness to the compound following repeated or frequent administration.[2][3][6] This phenomenon is characterized by a significant reduction in cytokine production, particularly IFN-α, upon subsequent exposure to this compound.[3][6] This diminished immune activation can lead to a loss of anti-tumor efficacy.[2][3]
Q3: What is the primary mechanism behind this compound-induced TLR tolerance?
Studies have shown that this compound-induced TLR7 tolerance is associated with the downregulation of TLR7 expression on pDCs.[2][3] Importantly, this tolerance mechanism is independent of the type I IFN negative feedback pathway.[2][3]
Q4: How can this compound-induced TLR tolerance be overcome or mitigated?
The most effective strategy to overcome this compound-induced TLR tolerance is to optimize the dosing schedule. Research indicates that a once-weekly dosing schedule maintains the anti-tumor efficacy of this compound.[2][3] Extending the interval between doses to 10 days has been shown to fully restore the IFN-α response.[6] In contrast, a twice-weekly dosing regimen leads to the induction of tolerance and abrogates the anti-tumor effect.[2][3]
Q5: What are the key biomarkers to monitor for this compound activity and tolerance?
Key biomarkers for this compound activity include plasma levels of IFN-α and other cytokines like IP-10, as well as the upregulation of activation markers such as CD69 on immune cells (T cells, B cells, NK cells).[4] For monitoring TLR tolerance, the primary biomarker is the expression level of TLR7 on pDCs, which may be downregulated in a tolerant state.[2][3]
Troubleshooting Guides
Issue 1: Reduced or Absent IFN-α Production Upon this compound Re-stimulation in vitro
| Potential Cause | Troubleshooting Step |
| TLR Tolerance Induction | Confirm the timing of your this compound treatments. Frequent stimulation can lead to tolerance. Allow for a sufficient rest period (e.g., 7-10 days in vivo, variable in vitro) between stimulations. |
| Cell Viability Issues | Perform a cell viability assay (e.g., Trypan Blue, MTT) to ensure that the reduced cytokine production is not due to cell death. |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your culture. Prepare fresh dilutions from a validated stock solution. |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma contamination, as it can alter cellular responses to TLR agonists. |
| Reagent Quality | Ensure the quality and activity of all reagents, including cell culture media, serum, and the this compound compound itself. |
Issue 2: Inconsistent Anti-Tumor Efficacy in In Vivo Models
| Potential Cause | Troubleshooting Step |
| Dosing Schedule | Review and optimize the dosing schedule. A once-weekly administration is recommended to avoid tolerance.[2][3] |
| Route of Administration | Ensure consistent and accurate administration of this compound (e.g., intravenous, intraperitoneal). |
| Tumor Model Variability | Characterize the baseline immune status of your animal models and the immunogenicity of your tumor cell line. |
| Animal Health Status | Monitor the overall health of the animals, as underlying health issues can impact immune responses. |
| Compound Stability | Prepare fresh formulations of this compound for each injection to ensure its stability and potency. |
Issue 3: Low or Undetectable CD69 Expression on Immune Cells Post-Stimulation
| Potential Cause | Troubleshooting Step |
| Timing of Analysis | Optimize the time point for assessing CD69 expression. Peak expression may occur within a specific window post-stimulation (e.g., 4-24 hours). |
| Flow Cytometry Staining | Titrate your anti-CD69 antibody to determine the optimal concentration. Include appropriate isotype controls and compensation settings. |
| Cell Isolation Procedure | Minimize the time and harshness of cell isolation procedures to maintain cell surface marker integrity. |
| Gating Strategy | Ensure a consistent and accurate gating strategy for identifying your immune cell populations of interest. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | EC50 (nM) | Assay |
| Human TLR7 | 7.2 | NF-κB Reporter Assay in HEK293 cells |
| Murine TLR7 | 4.6 | NF-κB Reporter Assay in HEK293 cells |
| Data sourced from MedchemExpress.[1] |
Table 2: Impact of Dosing Interval on IFN-α Production in Mice
| Dosing Interval | IFN-α Production Upon Second Dose |
| 3 days | Completely impaired |
| 7 days | Partially impaired |
| 10 days | Fully functional |
| Data summarized from AACR Journals.[6] |
Table 3: In Vivo Immune Activation by this compound in BALB/c Mice
| Biomarker | Fold Increase (vs. Saline) | Time Point |
| Plasma IFN-α | 72-fold | 2 hours |
| Plasma IP-10 | 148-fold | 4 hours |
| CD69 on T cells (CD3+) | 6.5-fold | 4 hours |
| CD69 on NK cells (CD49+) | 6.4-fold | 4 hours |
| CD69 on NKT cells (CD3+CD49+) | 4.4-fold | 4 hours |
| CD69 on B cells (CD19+) | 10.2-fold | 4 hours |
| Data summarized from a study on this compound in murine solid tumor models.[4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced TLR Tolerance in Murine Splenocytes
-
Cell Isolation: Isolate splenocytes from mice using a standard protocol.
-
Primary Stimulation (Tolerance Induction):
-
Plate splenocytes at a density of 1 x 10^6 cells/well in a 24-well plate.
-
Treat the cells with this compound (e.g., 1 µM) for 24 hours.
-
Include a vehicle control (e.g., PBS or DMSO).
-
-
Resting Phase:
-
After 24 hours, gently wash the cells twice with sterile PBS to remove this compound.
-
Add fresh complete RPMI-1640 medium and rest the cells for a defined period (e.g., 24, 48, or 72 hours).
-
-
Secondary Stimulation (Re-challenge):
-
Re-stimulate the "tolerized" cells and the control cells with this compound (e.g., 1 µM) for another 24 hours.
-
-
Cytokine Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of IFN-α and other relevant cytokines (e.g., TNF-α, IL-6) using an ELISA or a multiplex bead array assay.
-
-
Data Analysis: Compare the cytokine levels between the control and "tolerized" groups upon re-stimulation. A significant reduction in cytokine production in the "tolerized" group indicates the induction of TLR tolerance.
Protocol 2: Flow Cytometry Analysis of TLR7 Expression in pDCs
-
Cell Preparation: Isolate splenocytes or bone marrow cells from treated and control mice.
-
Surface Staining:
-
Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers to identify pDCs (e.g., anti-B220, anti-PDCA-1).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercial intracellular staining buffer set according to the manufacturer's instructions. This step is crucial for staining intracellular TLR7.
-
-
Intracellular Staining:
-
Stain the permeabilized cells with a fluorescently labeled anti-TLR7 antibody or an isotype control antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis:
-
Gate on the pDC population using the surface marker expression.
-
Analyze the Mean Fluorescence Intensity (MFI) of the TLR7 staining within the pDC gate and compare between experimental groups.
-
Visualizations
Caption: this compound activates TLR7 signaling via the MyD88-dependent pathway.
Caption: Workflow for in vitro assessment of this compound-induced TLR tolerance.
Caption: Dosing schedule is critical for mitigating this compound tolerance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TLR7 tolerance is independent of the type I IFN pathway and leads to loss of anti-tumor efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR7 tolerance is independent of the type I IFN pathway and leads to loss of anti-tumor efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
Optimizing DSR-6434 dosing schedule to avoid hyporesponsiveness
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosing schedule of DSR-6434 to avoid hyporesponsiveness during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7).[1] Its anti-tumor effect is not due to direct action on tumor cells but rather through the activation of the host's innate immune system.[2] Stimulation of TLR7 by this compound leads to the induction of type 1 interferons (like IFN-α) and the activation of various immune cells, including T cells, B cells, NK cells, and NKT cells.[2]
Q2: What is hyporesponsiveness in the context of this compound treatment?
A2: Hyporesponsiveness, also referred to as TLR tolerance, is a state of reduced immunological response to a subsequent administration of a TLR agonist.[3][4] In the case of this compound, frequent dosing (e.g., twice weekly) can lead to a state of hyporesponsiveness characterized by significantly impaired IFN-α production and reduced activation of immune cells, which in turn abolishes the anti-tumor activity of the compound.[3][4]
Q3: What is the recommended dosing schedule for this compound to avoid hyporesponsiveness?
A3: Based on preclinical murine models, a once-weekly intravenous administration of this compound has been shown to be effective in reducing tumor burden without inducing significant hyporesponsiveness.[2][3][4] Studies have indicated that extending the dosing interval to at least 10 days may be required to fully restore the IFN-α response after an initial dose.[3][4]
Q4: What are the key biomarkers to monitor for this compound-induced immune activation and potential hyporesponsiveness?
A4: The primary biomarkers to monitor include:
-
Plasma IFN-α levels: A key indicator of TLR7 pathway activation. A significant decrease in IFN-α induction upon subsequent dosing is a hallmark of hyporesponsiveness.[3][4]
-
Immune cell activation markers: Expression of markers like CD69 on lymphocytes (T cells, B cells, NK cells) can be assessed by flow cytometry to gauge the level of immune activation.[3][4]
-
Splenocyte cytotoxicity: The ability of splenocytes to kill target tumor cells can be measured to assess the functional consequence of immune activation.
-
TLR7 expression on plasmacytoid dendritic cells (pDCs): Downregulation of TLR7 on bone marrow-derived pDCs may serve as a useful biomarker for TLR tolerance.[3][4]
Troubleshooting Guides
Issue 1: Lack of Anti-Tumor Efficacy with this compound Treatment
| Potential Cause | Troubleshooting Step |
| Dosing Schedule Inducing Hyporesponsiveness | Review the dosing schedule. If dosing is more frequent than once a week, consider switching to a once-weekly schedule or extending the dosing interval to 10 days to allow for the restoration of immune responsiveness.[3][4] |
| Suboptimal Dose | Perform a dose-response study to determine the optimal dose for your specific tumor model. A common effective dose in murine models is 0.1 mg/kg administered intravenously.[2] |
| Drug Stability and Formulation | Ensure the proper storage and handling of the this compound compound. Prepare fresh formulations for each experiment according to the manufacturer's instructions. |
| Tumor Model Insensitivity | While this compound has shown efficacy in various models, some tumor types may be less responsive to TLR7-mediated immune activation. Consider testing in a different, validated tumor model. |
Issue 2: Observing Diminished Pharmacodynamic Response (e.g., lower IFN-α levels) with Subsequent Doses
| Potential Cause | Troubleshooting Step |
| Induction of TLR Tolerance | This is the most likely cause. To confirm, measure IFN-α levels at different time points after the second dose (e.g., 3, 7, and 10 days) to characterize the kinetics of hyporesponsiveness and recovery.[3][4] |
| Variability in Sampling Time | Ensure that blood samples for cytokine analysis are collected at a consistent time point post-dosing for all experimental groups, as cytokine induction is transient. |
| Assay Variability | Run appropriate controls in your IFN-α ELISA to ensure assay performance. This includes a standard curve and positive and negative controls. |
Experimental Protocols
In Vivo Dosing Schedule Optimization to Avoid Hyporesponsiveness
Objective: To determine the optimal dosing interval for this compound that maintains anti-tumor efficacy while avoiding hyporesponsiveness.
Methodology:
-
Animal Model: Use a syngeneic tumor model (e.g., CT26 colorectal carcinoma in BALB/c mice).
-
Tumor Implantation: Subcutaneously implant tumor cells and allow tumors to reach a palpable size.
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
This compound (e.g., 0.1 mg/kg, i.v.) administered once every 3 days.
-
This compound (e.g., 0.1 mg/kg, i.v.) administered once every 7 days (once weekly).
-
This compound (e.g., 0.1 mg/kg, i.v.) administered once every 10 days.
-
-
Efficacy Readouts:
-
Measure tumor volume regularly (e.g., every 2-3 days).
-
Monitor animal survival.
-
-
Pharmacodynamic Readouts:
-
Collect blood samples at a consistent time point (e.g., 6 hours) after the first and subsequent doses to measure plasma IFN-α levels by ELISA.
-
At the end of the study, harvest spleens for analysis of immune cell activation by flow cytometry and splenocyte cytotoxicity assays.
-
Data Presentation:
| Dosing Schedule | Mean Tumor Growth Inhibition (%) | Median Survival (Days) | Peak IFN-α Level after 1st Dose (pg/mL) | Peak IFN-α Level after 3rd Dose (pg/mL) |
| Vehicle | 0 | N/A | N/A | |
| Every 3 Days | ||||
| Every 7 Days | ||||
| Every 10 Days |
Quantification of Plasma IFN-α by ELISA
Objective: To measure the concentration of IFN-α in mouse plasma following this compound administration.
Methodology:
-
Sample Collection: Collect blood from mice via an appropriate method (e.g., retro-orbital bleed or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.
-
ELISA Procedure: Use a commercially available mouse IFN-α ELISA kit and follow the manufacturer's protocol. A general workflow is as follows:
-
Coat a 96-well plate with a capture antibody specific for mouse IFN-α.
-
Block the plate to prevent non-specific binding.
-
Add plasma samples and IFN-α standards to the wells.
-
Incubate to allow IFN-α to bind to the capture antibody.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for mouse IFN-α.
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the IFN-α concentration in the samples by interpolating from the standard curve.
Flow Cytometry Analysis of Immune Cell Activation
Objective: To assess the activation status of different immune cell populations in the spleen following this compound treatment.
Methodology:
-
Spleen Homogenization: Harvest spleens from treated and control mice and prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Cell Staining:
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for cell surface markers using a cocktail of fluorescently labeled antibodies. A suggested panel includes:
-
T cells: CD3, CD4, CD8, CD69
-
B cells: B220 (CD45R), CD19, CD69
-
NK cells: NK1.1, CD335 (NKp46), CD69
-
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells and then identify the different immune cell populations. Within each population, quantify the percentage of CD69-positive cells.
Data Presentation:
| Treatment Group | % CD69+ of CD4+ T cells | % CD69+ of CD8+ T cells | % CD69+ of B cells | % CD69+ of NK cells |
| Vehicle | ||||
| This compound (Specify Dose and Schedule) |
Visualizations
Caption: this compound signaling pathway via TLR7.
Caption: Experimental workflow for optimizing this compound dosing.
Caption: Logic diagram of dosing interval and hyporesponsiveness.
References
- 1. A Simple and Rapid Protocol for the Isolation of Murine Bone Marrow Suitable for the Differentiation of Dendritic Cells [mdpi.com]
- 2. Video: Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice [jove.com]
- 3. graphviz.org [graphviz.org]
- 4. DOT Language | Graphviz [graphviz.org]
DSR-6434 solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of DSR-6434 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM and in 1 equivalent of Hydrochloric Acid (HCl) up to 50 mM.[1] For most in vitro cell-based assays, preparing a concentrated stock solution in sterile DMSO is the recommended starting point.
Q2: this compound precipitated when I diluted my DMSO stock into my aqueous experimental buffer. What should I do?
A2: This is a common issue known as precipitation upon dilution, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To address this, you can try the following:
-
Decrease the final concentration: Lowering the final concentration of this compound in your aqueous buffer is the most direct solution.
-
Optimize the organic solvent concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible (typically <0.5% v/v) to avoid solvent-induced toxicity and effects on your experiment. Always include a vehicle control with the same final DMSO concentration in your experimental setup.
-
Use a gentle mixing technique: Add the this compound stock solution dropwise into the vortexing or stirring aqueous buffer. This facilitates rapid dispersion and prevents localized high concentrations that can lead to precipitation.
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability.[1] Stock solutions prepared in DMSO should also be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: Can I heat or sonicate the solution to improve the solubility of this compound?
A4: Gentle warming or brief sonication can sometimes aid in the dissolution of compounds. However, the thermal stability of this compound in various buffers has not been extensively reported. It is advisable to perform a small-scale test to ensure that these methods do not lead to degradation. If you do warm the solution, allow it to cool to room temperature slowly before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or precipitated solution in aqueous buffer | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final working concentration of this compound. Consider performing a solubility test in your specific buffer system. |
| The final percentage of the organic solvent (e.g., DMSO) is too low to maintain solubility. | While keeping solvent toxicity in mind, you may need to slightly increase the final DMSO concentration. Always include appropriate vehicle controls. | |
| Improper mixing technique. | Add the stock solution dropwise to the vortexing aqueous buffer to ensure rapid and even dispersion. | |
| Inconsistent or unexpected experimental results | Degradation of this compound in the experimental buffer due to pH or temperature instability. | Refer to the stability data table below. Ensure the pH of your buffer is within a stable range for this compound. Prepare fresh working solutions for each experiment. |
| Adsorption of the compound to plasticware. | Use low-adhesion plasticware for preparing and storing this compound solutions. Pre-rinsing pipette tips with the solution before transfer can also help. | |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. |
Data on this compound Solubility and Stability
Solubility Data
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [1] |
| 1 eq. HCl | 50 mM | [1] |
Hypothetical Stability Data in Common Experimental Buffers
Disclaimer: The following stability data is hypothetical and intended to serve as a guideline for experimental design. It is recommended to perform your own stability studies for your specific experimental conditions.
| Buffer (pH) | Temperature | Storage Duration | Hypothetical % Recovery |
| PBS (7.4) | 4°C | 24 hours | >95% |
| PBS (7.4) | Room Temperature (25°C) | 8 hours | >90% |
| Tris-HCl (7.5) | 4°C | 24 hours | >95% |
| Tris-HCl (8.5) | 4°C | 24 hours | ~85% (potential for hydrolysis) |
| Citrate (5.0) | 4°C | 24 hours | >98% |
| RPMI-1640 + 10% FBS | 37°C | 24 hours | >80% |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication may be used if necessary, but with caution.
-
Aliquot the stock solution into single-use, low-adhesion tubes.
-
Store the aliquots at -20°C.
-
Protocol for Assessing the Stability of this compound in an Experimental Buffer
-
Materials:
-
This compound DMSO stock solution
-
Experimental buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath at the desired temperature
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration. Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solution at the desired temperature.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Visualizations
Caption: this compound activates the TLR7 signaling pathway.
Caption: Workflow for this compound stability assessment.
References
Technical Support Center: DSR-6434 Preclinical Administration in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of systemic DSR-6434 administration in murine models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the reported general tolerability and side effects of systemic this compound administration in mice?
A1: In preclinical studies, systemic intravenous administration of this compound at a dose of 0.1 mg/kg on a weekly schedule has been reported to be well tolerated in mice.[1] Specifically, no loss of body weight or deterioration in the general condition of the animals was observed during monotherapy or in combination with ionizing radiation.[1]
Q2: Are there any known effects of this compound on cytokine levels in mice?
A2: Yes, systemic administration of this compound, as a Toll-like receptor 7 (TLR7) agonist, leads to the induction of a systemic cytokine response. Following intravenous administration in mice, significant increases in the plasma levels of several cytokines have been documented.[1] These include Type 1 interferons (IFNα), interferon-gamma-inducible protein 10 (IP-10), keratinocyte chemoattractant (KC), interferon-gamma (IFNγ), and tumor necrosis factor-alpha (TNFα).[1] While this is an expected pharmacodynamic effect of a TLR7 agonist, excessive or prolonged cytokine elevation could potentially lead to adverse effects.
Q3: Have any specific organ-related toxicities been reported for this compound in mice?
A3: The available preclinical studies focusing on the anti-tumor efficacy of this compound do not report any specific organ toxicities.[1] The compound is generally described as "well tolerated".[1] However, it is important to note that comprehensive toxicology studies may not have been published in the public domain.
Q4: Are there potential side effects associated with the TLR7 agonist class of compounds that researchers should be aware of?
A4: Yes, studies on other systemic TLR7 and TLR7/8 agonists have reported certain side effects in mice that could be considered class-specific. For example, the TLR7/8 agonist resiquimod (B1680535) (R848) has been associated with sickness behaviors such as elevated body temperature and weight loss.[2][3] Furthermore, at higher doses, resiquimod has been shown to cause transient, localized brain swelling, potentially indicative of central nervous system inflammation.[2] In a mouse model of systemic autoimmunity, the same TLR7/8 agonist was also linked to the development of myocarditis and dilated cardiomyopathy.[4][5] It is crucial to emphasize that these effects have been reported for other TLR7 agonists and not specifically for this compound. Researchers should, however, consider monitoring for such potential class-related adverse events in their studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected weight loss or reduced activity in mice post-administration. | Activation of the innate immune system by the TLR7 agonist, leading to sickness behavior, a known class effect of systemic TLR7 agonists.[2] | - Monitor body weight and clinical signs daily. - Ensure easy access to food and water. - Consider dose reduction in subsequent experiments if effects are severe. - If signs persist or are severe, consult with the institutional animal care and use committee (IACUC) and veterinary staff. |
| Signs of neurological distress (e.g., ataxia, seizures). | Potential for central nervous system inflammation, as has been observed with other potent TLR7/8 agonists.[2] | - Immediately report any neurological signs to the veterinary staff. - Consider including neurological function assessments in your study protocol. - Evaluate the dose and administration schedule. |
| Evidence of cardiotoxicity in long-term studies. | Potential for autoimmune-mediated cardiac effects, a risk identified with other TLR7/8 agonists in specific models.[4][5] | - For chronic studies, consider incorporating cardiovascular monitoring (e.g., echocardiography). - At necropsy, perform careful gross examination of the heart and consider histopathological analysis. |
| Overwhelming systemic inflammatory response. | Excessive cytokine release due to high dosage or frequent administration. | - Review the dosing regimen; TLR tolerance can occur with frequent administration.[6] - Measure key inflammatory cytokines in plasma to quantify the systemic response. - Adjust the dose and/or schedule to mitigate excessive inflammation while maintaining therapeutic efficacy. |
Data Summary
Cytokine Induction Following Systemic this compound Administration in Mice
| Cytokine | Peak Plasma Level Fold Increase (vs. control) | Time to Peak Level (post-administration) |
| IFNα | 72-fold | 2 hours |
| IP-10 | 148-fold | 4 hours |
| KC | Data on fold increase not specified | Not specified |
| IFNγ | Data on fold increase not specified | Not specified |
| TNFα | Data on fold increase not specified | Not specified |
| Data extracted from Adlard et al., 2014.[1] |
Experimental Protocols
Methodology for In Vivo Efficacy and Tolerability Studies
As described in Adlard et al., 2014, mice with established tumors (e.g., CT26 colorectal carcinoma or KHT fibrosarcoma) were treated with this compound.[1]
-
Dosing: this compound was administered intravenously (i.v.) at a dose of 0.1 mg/kg.
-
Schedule: Treatment was given once weekly for a total of four doses.
-
Tolerability Monitoring: Mice were monitored for changes in body weight and overall clinical condition.[1]
-
Efficacy Endpoint: The primary efficacy endpoint was the time for the tumor volume to reach four times the volume at the start of treatment.[1]
Visualizations
Caption: Simplified signaling pathway of this compound via TLR7 activation.
Caption: Experimental workflow for assessing this compound efficacy and tolerability.
References
- 1. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Systemic autoimmunity induced by the TLR7/8 agonist Resiquimod causes myocarditis and dilated cardiomyopathy in a new mouse model of autoimmune heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic autoimmunity induced by the TLR7/8 agonist Resiquimod causes myocarditis and dilated cardiomyopathy in a new mouse model of autoimmune heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with DSR-6434 experiments
Welcome to the technical support center for DSR-6434. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during experiments involving the potent and selective Toll-like receptor 7 (TLR7) agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for Toll-like receptor 7 (TLR7).[1][2] Its mechanism of action is associated with the activation of the MYD88-dependent signaling pathway.[3][4] This activation leads to the induction of type 1 interferons (such as IFNα) and the subsequent activation of various immune effector cells, including T lymphocytes, B lymphocytes, natural killer (NK) cells, and natural killer T (NKT) cells.[2][5] Notably, this compound does not exert a direct cytotoxic effect on tumor cells but rather enhances anti-tumor immune responses, particularly in combination with therapies like ionizing radiation.[5]
Q2: What are the recommended in vitro concentrations for this compound?
A2: The effective concentration of this compound can vary depending on the cell type and experimental endpoint. However, published studies have used concentrations ranging from 5 nM to 5 µM for in vitro assays, such as colony-forming assays.[5] For TLR7 reporter assays in HEK293 cells, concentrations ranging from 0.001 µM to 10 µM have been utilized.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should this compound be stored?
A3: For long-term storage, this compound solid powder should be stored at -20°C for up to 12 months. In solvent, it should be stored at -80°C for up to 6 months.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[1]
Q4: Can this compound be used in vivo?
A4: Yes, this compound has been shown to be effective in murine solid tumor models when administered systemically (intravenously).[5] Dosing schedules and amounts will vary based on the animal model and research question.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected immune cell activation.
This is a common issue that can arise from several factors related to reagent handling, cell health, and experimental setup.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. The EC50 values for human and mouse TLR7 are 7.2 nM and 4.6 nM, respectively, but the optimal concentration in a cell-based assay may be higher.[1] |
| Low TLR7 Expression in Target Cells | Confirm TLR7 expression in your cell line or primary cells using techniques like qPCR or flow cytometry. TLR7 is an intracellular receptor, primarily expressed in endosomes.[3][4] |
| Poor Cell Health | Ensure cells are healthy, viable, and in the logarithmic growth phase before starting the experiment. High cell passage numbers can lead to phenotypic changes and altered responses. |
| Incorrect Assay Timing | The kinetics of TLR7 activation and downstream signaling can vary. Perform a time-course experiment to identify the optimal time point for measuring your desired endpoint (e.g., cytokine production, marker upregulation). |
Issue 2: High background signal in reporter assays.
High background in reporter assays (e.g., NF-κB reporter in HEK293 cells) can mask the specific effects of this compound.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Cellular Stress | Ensure gentle handling of cells during seeding and treatment. Over-confluent or starved cells can lead to non-specific pathway activation. |
| Contamination | Regularly check cell cultures for microbial contamination, as this can activate innate immune signaling pathways. |
| Reporter Plasmid Instability | If using a transiently transfected reporter, consider generating a stable cell line for more consistent reporter expression. |
| Serum Components | Some serum lots can contain factors that activate innate immune pathways. Test different lots of serum or consider using a serum-free medium if your cells can tolerate it. |
Issue 3: In vivo experiment variability.
In vivo studies can be complex, with multiple sources of potential variability.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Dosing Frequency and Tolerance | Repeated administration of TLR7 agonists can lead to tachyphylaxis (tolerance). A once-weekly dosing schedule has been shown to be more effective than twice-weekly administration in some models.[3][4] |
| Animal Health and Microbiome | The baseline immune status of the animals can significantly impact the response to an immune agonist. Ensure a consistent and healthy animal cohort. The gut microbiome can also influence systemic immune responses. |
| Tumor Model Heterogeneity | The immunogenicity of the tumor model is a critical factor. The efficacy of this compound may vary between different tumor models.[5] |
| Combination Therapy Timing | When combining this compound with other treatments like radiation, the timing of administration is crucial. In one study, this compound was administered 4 hours before radiotherapy.[5] Optimize the timing of the combination therapy for your specific model. |
Experimental Protocols
NF-κB Reporter Assay in HEK293-hTLR7 Cells
-
Cell Seeding: Seed HEK293 cells stably expressing human TLR7 (hTLR7) and an NF-κB-driven reporter gene (e.g., luciferase or SEAP) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range would be from 0.001 µM to 10 µM.[5]
-
Cell Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and a positive control (e.g., another known TLR7 agonist).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Reporter Gene Measurement: Measure the reporter gene activity according to the manufacturer's instructions for the specific reporter system (e.g., add luciferase substrate and measure luminescence).
-
Data Analysis: Normalize the reporter activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to control for any cytotoxic effects of the compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TLR7 agonist | Probechem Biochemicals [probechem.com]
- 3. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 4. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
DSR-6434 dose-response relationship in cancer models
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with their experimental workflows involving the novel TLR7 agonist, DSR-6434. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data presented for your convenience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected anti-tumor effect of this compound as a monotherapy in our in vivo model. What could be the issue?
A1: This is a common observation. Preclinical studies have shown that this compound, when administered as a monotherapy, may have minimal to no effect on the tumor burden or survival in some models, such as the KHT fibrosarcoma model at a dose of 0.1 mg/kg.[1] Its primary mechanism is not direct cytotoxicity to tumor cells but rather the potentiation of an anti-tumor immune response, which is significantly enhanced when combined with other treatments like ionizing radiation (IR).[1]
Troubleshooting Steps:
-
Combination Therapy: Consider using this compound in combination with radiotherapy. The synergy between this compound and IR has been shown to significantly delay tumor growth and improve survival.[1]
-
Immune Competent Models: Ensure you are using an immunocompetent mouse model. The therapeutic effect of this compound is dependent on the host's immune system, particularly CD8+ T cells.[1]
-
Dosing Schedule: Review your dosing schedule. TLR7 agonists can induce tolerance with frequent administration. A weekly dosing schedule has been shown to be more effective than more frequent administrations.[2][3][4]
Q2: What is the direct effect of this compound on cancer cells in vitro?
A2: this compound does not have a direct cytotoxic or radiosensitizing effect on tumor cells at pharmacologically relevant concentrations.[1] In vitro colony-forming assays using CT26 and KHT tumor cells showed no significant impact on clonogenic survival when treated with this compound alone or in combination with ionizing radiation.[1] The anti-tumor activity of this compound is attributed to its stimulation of the host immune system.[1]
Q3: What is the mechanism of action for this compound?
A3: this compound is a potent and selective agonist for Toll-like receptor 7 (TLR7).[5] Its binding to TLR7 on immune cells, such as plasmacytoid dendritic cells (pDCs), initiates a signaling cascade through the MyD88-dependent pathway.[2][3] This leads to the activation of several immune effector cell populations, including T cells, B cells, NK cells, and NKT cells, and the induction of Type 1 interferons (like IFNα) and other cytokines.[1] This robust immune activation, particularly the generation of tumor antigen-specific CD8+ T cells, is responsible for its anti-tumor effects.[1]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Receptor | Species | EC50 |
| TLR7 | Human | 7.2 nM |
| TLR7 | Mouse | 4.6 nM |
Data sourced from MedchemExpress.[5]
Table 2: Preclinical Dose-Response in Murine Cancer Models (in combination with Ionizing Radiation)
| Cancer Model | This compound Dose | Route | Dosing Schedule | Key Outcome |
| CT26 Colorectal Carcinoma | Not specified in abstract | Intravenous | Weekly for 4 doses | 55% of mice experienced complete tumor resolution.[1] |
| KHT Fibrosarcoma | 0.1 mg/kg | Intravenous | Weekly for 4 doses | Significant reduction in tumor volume and improved survival.[1] |
| Melanoma Lung Metastasis | 0.1 mg/kg | Intravenous | Biweekly for 4 weeks | 78% inhibition of lung metastasis.[5] |
| Melanoma Lung Metastasis | 1 mg/kg | Intravenous | Biweekly for 4 weeks | No tumor metastasis observed.[5] |
Experimental Protocols
Protocol 1: In Vivo Combination Therapy of this compound and Ionizing Radiation in a Syngeneic Tumor Model
This protocol is a generalized representation based on published preclinical studies.[1]
-
Animal Model: Utilize an immunocompetent mouse strain (e.g., BALB/c for CT26 tumors) of appropriate age and gender.
-
Tumor Inoculation: Subcutaneously implant a known number of tumor cells (e.g., 1x10^5 CT26 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Treatment Groups: Establish the following treatment groups (n ≥ 5 per group):
-
Vehicle Control (e.g., Saline)
-
This compound alone
-
Ionizing Radiation (IR) alone
-
This compound + IR
-
-
This compound Administration:
-
Reconstitute this compound in a suitable vehicle.
-
Administer this compound via intravenous injection at the desired dose (e.g., 0.1 mg/kg).
-
For combination therapy, administer this compound four hours prior to the delivery of ionizing radiation.
-
Continue weekly administration for a total of four doses.
-
-
Ionizing Radiation:
-
Administer a single dose of radiation (e.g., 15 Gy for KHT or 25 Gy for CT26 tumors) locally to the tumor.
-
-
Endpoint Measurement:
-
The primary endpoint is typically the time for the tumor to reach four times its initial volume (RTV4).
-
Monitor animal survival as a secondary endpoint.
-
Visualizations
Caption: this compound signaling via the TLR7-MyD88 dependent pathway.
References
- 1. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 3. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Improving the therapeutic index of DSR-6434 in combination therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with DSR-6434 in combination therapies. Our goal is to help you improve the therapeutic index and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist of Toll-like receptor 7 (TLR7).[1] It does not have direct cytotoxic effects on tumor cells. Instead, its anti-tumor activity is mediated through the activation of the host immune system.[2] Systemic administration of this compound leads to the induction of type 1 interferons and the activation of various immune cells, including T lymphocytes, B lymphocytes, NK cells, and NKT cells.[2] This immune activation, particularly the priming of an anti-tumor CD8+ T-cell response, is crucial for its therapeutic effect, especially when used in combination with therapies like ionizing radiation (IR).[2]
Q2: Why is this compound used in combination with ionizing radiation (IR)?
A2: Ionizing radiation can induce immunogenic cell death in tumors, releasing tumor antigens. However, the resulting anti-tumor immune response is often suppressed within the tumor microenvironment. This compound, as an immune-modulating agent, can potentiate the effects of IR by overcoming this suppression and enhancing the generation of a robust, tumor-specific immune response.[2] This combination has been shown to improve survival and lead to complete tumor resolution in preclinical models.[2]
Q3: What is "TLR tolerance" and how can it be managed when using this compound?
A3: TLR tolerance, or tachyphylaxis, is a state of hyporesponsiveness to a TLR agonist following repeated administration. This can diminish the therapeutic efficacy of this compound. Studies have shown that the dosing schedule is critical to avoid tolerance. Weekly administration of this compound appears to be more effective than more frequent dosing, as it allows the immune system to reset and respond optimally to subsequent doses. Researchers should carefully consider the dosing interval in their experimental design to mitigate this effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Suboptimal anti-tumor efficacy with this compound + IR combination therapy. | TLR Tolerance: Too frequent administration of this compound may lead to reduced immune activation. | Optimize Dosing Schedule: Based on preclinical data, a once-weekly administration schedule for this compound is recommended to maximize immune stimulation.[2] |
| Timing of Administration: The timing of this compound administration relative to IR is crucial. | Administer this compound Prior to IR: Administering this compound approximately 4 hours before ionizing radiation has been shown to be effective in preclinical models.[2] | |
| Insufficient Immune Response: The tumor model may have a particularly immunosuppressive microenvironment. | Immune Monitoring: Profile the immune cell populations within the tumor and spleen before and after treatment to assess the activation status of CD8+ T cells, NK cells, and other relevant immune cells. Consider combination with other immunomodulatory agents, such as checkpoint inhibitors. | |
| High variability in experimental results. | Inconsistent Drug Preparation: this compound solubility and stability may affect its potency. | Standardize Preparation: Prepare this compound fresh for each experiment from a validated stock solution. Ensure complete dissolution and use the recommended vehicle. |
| Animal Health and Tumor Burden: Variability in animal health or initial tumor size can impact treatment outcomes. | Standardize Animal Models: Use age-matched animals with a consistent tumor volume at the start of the experiment. Monitor animal health and weight throughout the study. | |
| Unexpected toxicity or adverse effects. | Dose-related Toxicity: Although generally well-tolerated at effective doses in preclinical models, higher doses or different administration routes may lead to toxicity. | Dose Escalation/De-escalation Study: If using a different model or combination partner, perform a dose-response study to determine the maximum tolerated dose (MTD) of this compound in your specific experimental setting. Systemic administration of this compound at 0.1 mg/kg weekly has been shown to be well-tolerated in mice.[2] |
| Cytokine Release Syndrome (CRS): As a potent immune activator, this compound could potentially induce a systemic inflammatory response. | Monitor for Clinical Signs: Observe animals for signs of distress, weight loss, or changes in behavior. Measure systemic cytokine levels (e.g., IFNα, IP-10) post-administration to assess the level of immune activation.[2] |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Combination with Ionizing Radiation (IR) in CT26 Colorectal Carcinoma Model
| Treatment Group | Mean Tumor Volume (Day 5 post-treatment) | Survival Outcome | Reference |
| Saline | 736.7 ± 60.1 mm³ | - | [2] |
| This compound (0.1 mg/kg, weekly) | 517.9 ± 45.8 mm³ | Modest increase in survival | [2] |
| IR (10 Gy, fractionated) | - | Substantial tumor growth delay | [2] |
| This compound + IR | - | 55% complete tumor regression | [2] |
Table 2: Preclinical Efficacy of this compound in Combination with Ionizing Radiation (IR) in KHT Fibrosarcoma Model
| Treatment Group | Mean Tumor Volume (Day 3 post-treatment) | Survival Outcome | Reference |
| Saline | - | - | [2] |
| This compound (0.1 mg/kg) | No effect on tumor burden | No effect on survival | [2] |
| IR (15 Gy) | 485.7 ± 41.8 mm³ | Significant increase in survival | [2] |
| This compound + IR | 340.8 ± 17.3 mm³ | Enhanced efficacy compared to IR alone | [2] |
Experimental Protocols
Protocol 1: In Vivo Combination Therapy of this compound and Ionizing Radiation
-
Animal Model: Use 8-12 week old female BALB/c mice for the CT26 colorectal carcinoma model or C3H/HeN mice for the KHT fibrosarcoma model.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^5 CT26 or KHT cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth daily using calipers. Start treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
This compound (0.1 mg/kg, intravenous)
-
Ionizing Radiation (IR)
-
This compound + IR
-
-
This compound Administration:
-
Prepare a 0.1 mg/mL solution of this compound in a suitable vehicle.
-
Administer 0.1 mg/kg intravenously (i.v.) via the tail vein.
-
For the combination group, administer this compound approximately 4 hours before IR.
-
Administer this compound once weekly for a total of 4 doses.
-
-
Ionizing Radiation:
-
Anesthetize mice and shield non-tumor areas.
-
Deliver a single dose of IR (e.g., 15 Gy for KHT model) or fractionated doses (e.g., 5 daily fractions of 2 Gy for CT26 model) to the tumor.
-
-
Efficacy Assessment:
-
Measure tumor volume three times a week.
-
Monitor animal body weight and overall health.
-
The experimental endpoint is typically when tumors reach a specific volume (e.g., 4 times the initial volume) or at the first sign of ulceration, at which point mice should be euthanized.
-
-
Data Analysis: Plot tumor growth curves and Kaplan-Meier survival curves.
Protocol 2: Immune Cell Profiling by Flow Cytometry
-
Sample Collection: At specified time points post-treatment, collect spleens and tumors.
-
Single-Cell Suspension:
-
Spleen: Mechanically dissociate the spleen through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.
-
Tumor: Mince the tumor tissue and digest with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
-
Cell Staining:
-
Count the cells and adjust the concentration.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, CD49b for NK cells, CD19 for B cells) and activation markers (e.g., CD69).
-
For intracellular staining (e.g., IFN-γ), use a fixation and permeabilization kit according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations and their activation status.
-
Visualizations
Caption: this compound signaling pathway.
Caption: In vivo combination therapy workflow.
References
- 1. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in tumor response to DSR-6434 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Toll-like receptor 7 (TLR7) agonist, DSR-6434. The information is designed to address potential variability in tumor response and other common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Suboptimal or Lack of Anti-Tumor Response
Question: We are not observing the expected anti-tumor efficacy with this compound in our syngeneic tumor model. What are the potential causes and troubleshooting steps?
Answer:
Several factors can contribute to a reduced or absent anti-tumor response to this compound. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Validation Steps |
| TLR Tolerance | Dosing Schedule Optimization: Repeated administration of TLR7 agonists can induce a state of hyporesponsiveness known as TLR tolerance.[1][2] Studies have shown that a weekly dosing schedule for this compound can be effective, whereas more frequent administration (e.g., twice weekly) may abolish anti-tumor activity.[1] Consider extending the dosing interval to 10 days to allow for the restoration of IFN-α induction.[1] Biomarker Assessment: Monitor TLR7 expression on plasmacytoid dendritic cells (pDCs) in the bone marrow, as downregulation of TLR7 has been identified as a potential mechanism of tolerance.[2] |
| Tumor Microenvironment (TME) | Immune Cell Infiltration: The efficacy of this compound is dependent on the presence of a functional immune system, particularly CD8+ T cells.[3] Analyze the tumor microenvironment for the presence of T cells, natural killer (NK) cells, and myeloid cells. Low infiltration of these immune cells may lead to a poor response. Immunosuppressive Factors: The TME may contain immunosuppressive cells (e.g., regulatory T cells, myeloid-derived suppressor cells) or cytokines (e.g., IL-10, TGF-β) that can counteract the pro-inflammatory effects of this compound.[4] Consider combination therapies to deplete or inhibit these immunosuppressive components. For instance, blocking IL-10 has been shown to enhance the therapeutic efficacy of a TLR7 agonist.[4] |
| Tumor Immunogenicity | "Cold" vs. "Hot" Tumors: Tumors with low immunogenicity ("cold" tumors) may not respond well to immunotherapy alone. This compound has been shown to be effective in both immunogenic (CT26) and poorly immunogenic (KHT) tumor models when combined with ionizing radiation (IR).[3] IR can induce immunogenic cell death, releasing tumor antigens and creating a more favorable environment for an anti-tumor immune response. |
| Experimental Variability | Animal Model: Ensure the use of an appropriate syngeneic mouse model with a competent immune system.[1][2] The genetic background of the mouse strain should match that of the tumor cell line to prevent graft rejection. Drug Formulation and Administration: Confirm the correct formulation and intravenous (i.v.) administration of this compound. Improper handling or administration can affect its bioavailability and efficacy. |
Issue 2: Inconsistent or Variable Results Between Experiments
Question: We are observing significant variability in tumor response to this compound across different experimental cohorts. How can we minimize this variability?
Answer:
Variability in in vivo studies is a common challenge. The following steps can help improve the consistency and reproducibility of your results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Validation Steps |
| Biological Variability | Animal Health and Age: Ensure that all animals in the study are of a similar age and are in good health. Underlying health issues can impact the immune response. Tumor Inoculation: Standardize the tumor cell inoculation procedure, including the number of cells injected and the site of injection. Inconsistent tumor take and growth rates can lead to variability in response. |
| Technical Variability | Reagent Consistency: Use the same batch of this compound and other reagents for all experiments within a study. If a new batch is used, perform a bridging experiment to ensure comparability. Measurement Techniques: Standardize the methods for tumor measurement and data analysis. Use calipers for subcutaneous tumors and ensure consistent measurement techniques across all technicians. |
| Data Analysis | Statistical Power: Ensure that your experimental groups have a sufficient number of animals to achieve statistical power. Small group sizes can lead to a higher likelihood of observing random fluctuations in the data. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective Toll-like receptor 7 (TLR7) agonist. It does not have direct cytotoxic effects on tumor cells. Instead, its anti-tumor activity is mediated by the activation of the innate immune system. Binding of this compound to TLR7 on immune cells, such as dendritic cells and B cells, triggers a signaling cascade that leads to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines. This, in turn, activates various immune effector cells, including T cells, B cells, and NK cells, leading to a robust anti-tumor immune response.[3]
Q2: What are the expected immunological effects of this compound administration?
A2: Systemic administration of this compound leads to a rapid and transient induction of systemic cytokines, including IFN-α and IP-10.[3] It also leads to the activation of several immune cell populations, which can be measured by the upregulation of activation markers such as CD69 on T cells, B cells, and NK cells.[3]
Experimental Design and Protocols
Q3: What is a typical in vivo experimental workflow for assessing the efficacy of this compound?
A3: A standard workflow for evaluating this compound in a syngeneic mouse model is as follows:
Q4: What are the key biomarkers to measure to confirm the activity of this compound?
A4: The following biomarkers are recommended to confirm the in vivo activity of this compound:
-
Systemic Cytokines: Measure the plasma levels of IFN-α and IP-10 at 2-6 hours post-administration using ELISA.[3]
-
Immune Cell Activation: Assess the expression of the early activation marker CD69 on splenocytes (T cells, B cells, NK cells) by flow cytometry at 4-24 hours post-administration.[3]
Data Interpretation
Q5: How should we interpret tumor growth curves and survival data?
A5: Tumor growth curves should be plotted as the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time. A statistically significant reduction in tumor growth in the this compound treated group compared to the vehicle control group indicates anti-tumor activity. Survival data should be presented as a Kaplan-Meier curve, and statistical significance between groups can be determined using the log-rank test. An increase in median and overall survival in the this compound treated group is a key indicator of efficacy.
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of this compound from preclinical studies.
Table 1: this compound Monotherapy Efficacy in CT26 Colorectal Carcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 5 | Relative Tumor Volume (RTV4) in Days |
| Saline | 736.7 ± 60.1 | 6.0 ± 0.42 |
| This compound (0.1 mg/kg, weekly) | 517.9 ± 45.8 | 9.55 ± 1.3 |
| Data adapted from Adlard et al., Int J Cancer, 2014.[3] |
Table 2: this compound in Combination with Ionizing Radiation (IR) in KHT Fibrosarcoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Relative Tumor Volume (RTV4) in Days |
| Saline | - | 4.7 |
| This compound (0.1 mg/kg, weekly) | - | 4.7 |
| 15 Gy IR | 555.1 ± 86.4 | 11.7 ± 0.7 |
| 15 Gy IR + this compound | 196.2 ± 48.1 | - |
| Data adapted from Adlard et al., Int J Cancer, 2014.[3] |
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture: Culture CT26 or KHT tumor cells in appropriate media and conditions.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells into the flank of BALB/c (for CT26) or C3H/HeN (for KHT) mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
This compound Administration: Administer this compound (e.g., 0.1 mg/kg) intravenously (i.v.) via the tail vein. For combination studies, administer this compound approximately 4 hours before ionizing radiation.[3]
-
Ionizing Radiation (Optional): Locally irradiate tumors with the specified dose of radiation.
-
Data Collection: Continue to monitor tumor volume and body weight. Record the date of euthanasia due to tumor burden to determine survival.
-
Tissue Collection: At the end of the study or at specified time points, collect tumors, spleens, and blood for further analysis.
Protocol 2: Flow Cytometry for Immune Cell Activation
-
Sample Preparation: Prepare single-cell suspensions from spleens.
-
Staining: Stain cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, NK1.1) and the activation marker CD69.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of CD69+ cells within each immune cell population.
Protocol 3: ELISA for Cytokine Quantification
-
Sample Collection: Collect blood via cardiac puncture or tail bleed into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific IFN-α or IP-10 ELISA kit.
-
Data Analysis: Calculate the concentration of cytokines in each sample based on the standard curve.
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action: TLR7 Signaling Pathway
This diagram illustrates the intracellular signaling cascade initiated by the binding of this compound to TLR7 within the endosome, leading to the nuclear translocation of NF-κB and IRF7 and the subsequent transcription of pro-inflammatory cytokines and type I interferons.
References
- 1. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 2. criver.com [criver.com]
- 3. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment failure of a TLR-7 agonist occurs due to self-regulation of acute inflammation and can be overcome by IL-10 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing DSR-6434 Antitumor Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the antitumor activity of the Toll-like receptor 7 (TLR7) agonist, DSR-6434.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's antitumor activity?
A1: this compound is a potent and selective agonist for Toll-like receptor 7 (TLR7).[1][2] Its antitumor effect is not due to direct cytotoxicity to tumor cells. Instead, it stimulates an immune response.[1] Activation of TLR7 on immune cells, particularly plasmacytoid dendritic cells (pDCs), leads to the production of Type I interferons (IFN-α) and other pro-inflammatory cytokines and chemokines.[1][3] This initiates a cascade of immune activation, including the maturation of dendritic cells, activation of natural killer (NK) cells, and the priming and activation of a robust, tumor-antigen-specific CD8+ T-cell response.[1][2]
Q2: What is the most effective strategy to enhance the antitumor activity of this compound?
A2: The most well-documented strategy to significantly enhance the antitumor activity of this compound is combination therapy with ionizing radiation (IR).[1][4] Preclinical studies have demonstrated that this combination leads to improved tumor growth delay, increased survival, and in some cases, complete tumor regression.[1] The combination therapy not only affects the primary irradiated tumor but can also lead to systemic antitumor immunity, reducing the incidence of distant metastases (an abscopal effect).[1]
Q3: How does ionizing radiation synergize with this compound?
A3: Ionizing radiation is believed to promote an immunogenic tumor microenvironment. Radiation-induced tumor cell death can release tumor-associated antigens and damage-associated molecular patterns (DAMPs), which can prime an antitumor immune response. This compound then acts as a potent adjuvant, amplifying this radiation-induced immune priming to generate a durable and systemic, tumor-specific CD8+ T-cell response.[1]
Q4: What is TLR tolerance and how can it be avoided?
A4: TLR tolerance is a state of hyporesponsiveness to a TLR agonist following repeated administration. In the context of this compound, frequent dosing (e.g., twice weekly) can lead to TLR tolerance, which completely abolishes its antitumor activity. This is characterized by a significant reduction in IFN-α production upon subsequent doses. To avoid TLR tolerance, a less frequent dosing schedule is recommended. Preclinical studies have shown that weekly administration of this compound is effective and avoids the induction of tolerance.[5]
Q5: Are there any known resistance mechanisms to this compound besides TLR tolerance?
A5: Besides TLR tolerance, another potential mechanism of resistance is the downregulation of TLR7 expression on target immune cells, such as pDCs. Prolonged exposure to a TLR7 agonist can lead to a decrease in the expression of the receptor itself, rendering the cells less responsive to further stimulation.[6] Additionally, in some contexts, TLR7 signaling has been implicated in promoting tumor progression and chemoresistance, although this is not the primary mechanism observed with this compound's therapeutic use.[7]
Troubleshooting Guides
Problem 1: this compound monotherapy is showing minimal or no antitumor effect in my in vivo model.
| Possible Cause | Suggested Solution |
| Suboptimal Dosing Schedule | Ensure a weekly dosing schedule is being used. Twice-weekly or more frequent administration can induce TLR tolerance and abrogate the antitumor effect. |
| Inappropriate Tumor Model | The antitumor activity of this compound is immune-mediated. Ensure you are using an immunocompetent mouse model (e.g., syngeneic models like CT26 or KHT). The efficacy will be limited in immunodeficient mice. |
| Low Immunogenicity of the Tumor Model | While this compound can enhance immunity, its monotherapy effect may be modest in poorly immunogenic tumors. Consider combining this compound with ionizing radiation to enhance tumor antigen presentation and create a more immunogenic environment.[1] |
| Incorrect Route of Administration | This compound is administered systemically via intravenous (i.v.) injection. Ensure the correct administration route is being followed as per established protocols. |
Problem 2: The combination of this compound and ionizing radiation is not as effective as expected.
| Possible Cause | Suggested Solution |
| Timing of this compound Administration Relative to IR | The timing of this compound administration in relation to IR is crucial. In preclinical studies, this compound was administered 4 hours before the commencement of radiotherapy.[1] This timing may be critical for priming the immune system to respond to the radiation-induced release of tumor antigens. |
| Radiation Dose and Fractionation | The dose and fractionation schedule of IR can impact the immunogenicity of the tumor. Both single high-dose and fractionated radiotherapy have been shown to be effective in combination with this compound.[1] The optimal IR regimen may be tumor model-dependent and may require optimization. |
| Assessment of Immune Response | The efficacy of the combination therapy is dependent on the generation of a robust CD8+ T-cell response.[1] It is recommended to include immunological endpoints in your study, such as flow cytometric analysis of tumor-infiltrating lymphocytes (TILs) and measurement of systemic cytokine levels, to confirm immune activation. |
Problem 3: I am observing signs of systemic toxicity in my experimental animals.
| Possible Cause | Suggested Solution |
| Cytokine Release Syndrome (CRS) | Systemic administration of TLR7 agonists can induce a rapid release of pro-inflammatory cytokines, potentially leading to CRS.[8] This can manifest as weight loss, lethargy, and other signs of distress. |
| Dose of this compound | While the effective dose in preclinical models is generally well-tolerated, it is important to perform dose-escalation studies in your specific model to determine the maximum tolerated dose (MTD). |
| Monitoring of Animal Health | Closely monitor the animals for signs of toxicity, including daily weight checks and general health observations. If signs of severe toxicity are observed, consider reducing the dose of this compound or adjusting the treatment schedule. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Combination with Ionizing Radiation (IR) in Murine Tumor Models.[1]
| Tumor Model | Treatment Group | Mean Tumor Volume (mm³) at Day 14 Post-IR | Median Survival (Days) | Complete Tumor Resolution |
| CT26 (Colorectal Carcinoma) | Saline | Not Reported | ~20 | 0% |
| This compound (0.1 mg/kg, weekly) | Not Reported | ~25 | 0% | |
| IR (15 Gy) | 555.1 ± 86.4 | ~35 | 0% | |
| This compound + IR | 196.2 ± 48.1 | >90 | 55% | |
| KHT (Fibrosarcoma) | Saline | Not Reported | 4.7 | 0% |
| This compound (0.1 mg/kg, weekly) | Not Reported | 4.7 | 0% | |
| IR (15 Gy) | Not Reported | 16.4 | 0% | |
| This compound + IR | Not Reported | 25.1 | Not Reported |
Table 2: Immune Cell Activation Following this compound Treatment.[1]
| Immune Marker | Treatment | Fold Increase vs. Control | Time Point of Peak Induction |
| Plasma IFNα | This compound (0.1 mg/kg, i.v.) in TLR7 WT mice | 72-fold | 2 hours post-administration |
| Plasma IP-10 | This compound (0.1 mg/kg, i.v.) in TLR7 WT mice | 148-fold | 4 hours post-administration |
| IFNγ-producing CD8+ T-cells in Spleen | This compound + IR (in long-term surviving mice) | ~22-fold | >90 days post-treatment |
Experimental Protocols
1. In Vivo Antitumor Efficacy Study
-
Animal Model: BALB/c or C3H mice, 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^5 CT26 (for BALB/c) or KHT (for C3H) tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (length x width²) / 2.
-
Treatment Groups:
-
Vehicle (Saline)
-
This compound (0.1 mg/kg, i.v., weekly)
-
Ionizing Radiation (IR) (e.g., single dose of 15 Gy)
-
This compound (0.1 mg/kg, i.v., 4 hours before IR) + IR
-
-
This compound Administration: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO in saline) and administer via intravenous injection.
-
Ionizing Radiation: When tumors reach a predetermined size (e.g., 100-150 mm³), irradiate the tumors with the specified dose using a small animal irradiator. Shield the rest of the animal's body.
-
Endpoints: Monitor tumor growth and survival. Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or show signs of ulceration or morbidity.
2. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Excision and Digestion: At a specified time point post-treatment, euthanize mice and excise tumors. Mince the tumors and digest using a tumor dissociation kit (e.g., Miltenyi Biotec) to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with an RBC lysis buffer to remove red blood cells.
-
Cell Staining:
-
Count the cells and adjust the concentration.
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Stain with a cocktail of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD69).
-
For intracellular staining (e.g., for IFNγ), stimulate cells ex vivo with a cell stimulation cocktail (containing PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours before surface staining. Then, fix and permeabilize the cells before staining for the intracellular target.
-
-
Data Acquisition and Analysis: Acquire samples on a flow cytometer. Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
3. Cytokine Analysis by ELISA
-
Sample Collection: Collect blood from mice at various time points after this compound administration via retro-orbital or cardiac puncture. Process the blood to obtain plasma.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IFNα, IP-10).
-
Block the plate to prevent non-specific binding.
-
Add diluted plasma samples and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that will be converted by the enzyme to produce a colorimetric signal.
-
Stop the reaction and read the absorbance on a plate reader.
-
-
Data Analysis: Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: this compound activates the TLR7 signaling pathway in immune cells.
Caption: Workflow for evaluating this compound's antitumor activity.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Preclinical Comparative Guide: DSR-6434 versus Imiquimod in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical performance of two Toll-like receptor 7 (TLR7) agonists, DSR-6434 and imiquimod (B1671794), in cancer models. The information is compiled from available preclinical studies to aid in the evaluation of these immunomodulatory agents for cancer therapy.
Executive Summary
This compound and imiquimod are both agonists of TLR7, a key receptor in the innate immune system. Activation of TLR7 triggers a downstream signaling cascade that results in the production of pro-inflammatory cytokines and the activation of various immune cells, leading to an anti-tumor response. While both compounds share this primary mechanism, preclinical data suggest important differences in their specific modes of action and their efficacy in different contexts.
A key distinction highlighted in preclinical research is that this compound's anti-tumor activity appears to be mediated entirely through the host immune system. In contrast, imiquimod, in addition to its immunomodulatory effects, may also exert direct anti-proliferative effects on tumor cells at pharmacologically relevant concentrations.
This guide presents available quantitative data from preclinical studies in the CT26 colorectal carcinoma and KHT fibrosarcoma models. It is important to note that while robust data exists for this compound in these models, directly comparable quantitative data for imiquimod in the same models is limited in the public domain. Therefore, this comparison focuses on presenting the available evidence for each compound and highlighting their known mechanistic differences.
Mechanism of Action: A Tale of Two TLR7 Agonists
Both this compound and imiquimod are potent activators of the TLR7 signaling pathway. TLR7 is an endosomal receptor that, upon activation, recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6), leading to the activation of transcription factors such as NF-κB (Nuclear Factor kappa B) and IRF7 (Interferon Regulatory Factor 7). The downstream effects include the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate a T-helper 1 (Th1) biased anti-tumor immune response.[1][2]
Key Mechanistic Difference:
A pivotal preclinical study directly comparing the mechanisms of this compound and imiquimod noted that the anti-tumor action of this compound did not involve a direct impact on tumor cell proliferation or an increase in sensitivity to radiation in vitro. This suggests that this compound's efficacy is primarily dependent on the host's immune cells.[3] Conversely, other studies have indicated that imiquimod can directly induce apoptosis in tumor cells and may have other immune-independent effects, such as upregulating the opioid growth factor receptor.[4]
Signaling Pathway Diagram
Caption: TLR7 activation by this compound or imiquimod initiates the MyD88-dependent signaling cascade.
Preclinical Efficacy Data
CT26 Colorectal Carcinoma Model
The CT26 model is a murine colon carcinoma cell line that is highly immunogenic and responsive to immunotherapies.
Table 1: Efficacy of this compound in the CT26 Colorectal Carcinoma Model
| Treatment Group | Dose and Schedule | Tumor Growth Delay (vs. Saline) | Survival Outcome | Reference |
| This compound (monotherapy) | 0.1 mg/kg, i.v., once weekly | Significant reduction in tumor burden at day 5 (p < 0.05) | Modest increase in survival (RTV4 = 9.55 days vs. 6 days for saline, p < 0.001) | [3] |
| This compound + Ionizing Radiation (IR) | This compound: 0.1 mg/kg, i.v., once weekly; IR: 10 Gy (2 Gy x 5 days) | Augmented tumor delay by 16.8 days relative to IR alone (p < 0.001) | 55% of mice experienced complete tumor regression | [3] |
RTV4: Time for tumor to reach four times its initial volume.
While quantitative monotherapy data for imiquimod in the CT26 model is scarce, one study noted that topical imiquimod, when combined with ablative fractional laser treatment, improved survival time in this model.[4]
KHT Fibrosarcoma Model
The KHT model is a murine fibrosarcoma cell line that is considered poorly immunogenic.
Table 2: Efficacy of this compound in the KHT Fibrosarcoma Model
| Treatment Group | Dose and Schedule | Tumor Growth Delay (vs. Saline) | Effect on Metastasis | Survival Outcome | Reference |
| This compound (monotherapy) | 0.1 mg/kg, i.v., once weekly | No effect on primary tumor growth (mean RTV4 of 4.7 days for both this compound and saline) | Not reported for monotherapy | No effect on survival | [3] |
| This compound + Ionizing Radiation (IR) | This compound: 0.1 mg/kg, i.v., once weekly; IR: 15 Gy single dose | Potentiated radiation-induced tumor growth delay by 7.5 days (p < 0.001) | Significantly reduced metastatic burden in the lung compared to IR alone | Significant increase in survival compared to either monotherapy alone (p < 0.001) | [3] |
There is a lack of published preclinical studies evaluating the efficacy of imiquimod in the KHT fibrosarcoma model.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
This compound Preclinical Studies in CT26 and KHT Models
Experimental Workflow Diagram
Caption: General workflow for in vivo efficacy studies of this compound.
1. Cell Lines and Animal Models:
-
CT26 colorectal carcinoma cells and KHT fibrosarcoma cells were used.
-
Syngeneic BALB/c mice (for CT26 model) and C3H/HeN mice (for KHT model) were utilized to ensure a competent immune system.
2. Tumor Implantation and Growth:
-
Tumor cells were injected subcutaneously into the flank of the mice.
-
Tumors were allowed to grow to a palpable size before the commencement of treatment.
3. Treatment Administration:
-
This compound: Administered intravenously (i.v.) at a dose of 0.1 mg/kg once weekly.
-
Ionizing Radiation (IR): Administered locally to the tumor. For the CT26 model, a fractionated dose of 10 Gy (2 Gy per day for 5 days) was used. For the KHT model, a single dose of 15 Gy was delivered.
-
Combination Therapy: this compound was administered 4 hours prior to the first dose of radiation.
4. Efficacy Endpoints:
-
Tumor Growth Delay: Tumor volume was measured regularly using calipers. The primary endpoint was the time taken for tumors to reach four times their volume at the start of treatment (RTV4).
-
Survival: Mice were monitored for survival, with the endpoint being tumor volume reaching RTV4, at which point the mice were sacrificed.
-
Metastasis: For the KHT model, lungs were harvested at the time of sacrifice and the number of metastatic nodules was counted.
5. Immune Monitoring:
-
Spleens and tumors were harvested from a subset of mice to analyze immune cell populations (e.g., CD8+ T cells) by flow cytometry and immunohistochemistry.
-
Plasma was collected to measure cytokine levels (e.g., IFNα and IP-10) by ELISA.
Conclusion
This compound and imiquimod are both promising TLR7 agonists for cancer immunotherapy. The available preclinical data demonstrates that this compound, particularly in combination with radiotherapy, is a potent anti-tumor agent in both immunogenic and poorly immunogenic tumor models. Its mechanism, which relies on activating the host immune system without direct effects on tumor cells, distinguishes it from imiquimod.
While imiquimod has established clinical use in topical applications for skin cancers, its preclinical evaluation in systemic cancers and in direct comparison with newer agents like this compound is less documented. The limited data for imiquimod in the CT26 and KHT models prevents a direct quantitative comparison of efficacy in this guide.
Future preclinical studies directly comparing the efficacy, toxicity, and immunological effects of this compound and imiquimod in the same cancer models are warranted to better define their respective therapeutic potential and optimal clinical applications. Researchers and drug developers should consider the distinct mechanistic profiles of these two agents when designing future cancer immunotherapy strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor eradicated by combination of imiquimod and OX40 agonist for in situ vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intratumoral sustained release of resiquimod with ablative fractional laser induces efficacy in a cutaneous squamous cell carcinoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Immune Cell Activation: DSR-6434 vs. R848
In the realm of immunology and drug development, the ability to potently and specifically activate immune cells is paramount for elucidating disease mechanisms and developing novel therapeutics. Toll-like receptor (TLR) agonists have emerged as a powerful class of molecules for this purpose. This guide provides a detailed comparison of two prominent TLR agonists, DSR-6434 and R848, for the in vitro activation of immune cells, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design.
At a Glance: this compound vs. R848
| Feature | This compound | R848 (Resiquimod) |
| TLR Specificity | Selective TLR7 agonist | Dual TLR7 and TLR8 agonist (human); Primarily TLR7 agonist (mouse)[1] |
| Chemical Class | 8-oxoadenine derivative | Imidazoquinoline |
| Primary Target Cells | T cells, B cells, NK cells, NKT cells | Dendritic cells (DCs), macrophages, monocytes, B cells, NK cells, T cells[1] |
| Key Induced Cytokines | Type I Interferon (IFN-α), IP-10 | IFN-α, Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), IL-6, IL-1β, GM-CSF[1] |
Mechanism of Action: A Tale of Two Agonists
Both this compound and R848 exert their immunostimulatory effects by activating endosomal Toll-like receptors, pattern recognition receptors that play a crucial role in the innate immune system. Their distinct TLR specificities, however, lead to nuanced differences in the downstream immune response.
This compound: The Selective TLR7 Agonist
This compound is a potent and selective agonist of TLR7. Upon binding to TLR7 within the endosomes of immune cells, it triggers a signaling cascade that is primarily dependent on the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), culminating in the production of type I interferons and other pro-inflammatory cytokines. This selective activation of TLR7 makes this compound a valuable tool for studying the specific roles of this receptor in immune regulation.
R848: The Dual TLR7/8 Agonist
R848, an imidazoquinoline compound, is a potent agonist for both TLR7 and TLR8 in human immune cells. In murine models, it primarily acts as a TLR7 agonist. Similar to this compound, R848 initiates a MyD88-dependent signaling pathway upon binding to its target TLRs. The engagement of both TLR7 and TLR8 can lead to a broader and potentially more potent activation of the innate immune system, resulting in the robust production of a wide array of pro-inflammatory cytokines, including IFN-α, IL-12, and TNF-α. This dual agonism makes R848 a powerful tool for broad-spectrum immune activation.
Signaling Pathways
The signaling pathways initiated by this compound and R848 share a common backbone through the MyD88-dependent pathway. The following diagrams illustrate the key steps involved.
Caption: this compound mediated TLR7 signaling pathway.
Caption: R848 mediated TLR7/8 signaling pathway.
In Vitro Performance: A Comparative Overview
While direct head-to-head comparative studies with quantitative data for this compound and R848 are limited in the public domain, based on their distinct TLR specificities and available data, we can infer their performance in key in vitro assays.
Cytokine Production Profile
| Cytokine | This compound (Expected Outcome) | R848 (Reported Outcome) |
| IFN-α | Strong induction | Strong induction[1] |
| IP-10 (CXCL10) | Strong induction | Strong induction |
| IL-12 | Moderate induction | Strong induction[1] |
| TNF-α | Moderate induction | Strong induction[1] |
| IL-6 | Moderate induction | Strong induction[1] |
| IL-1β | Low to moderate induction | Moderate induction[1] |
Immune Cell Activation Markers
| Cell Type | Activation Marker | This compound (Expected Outcome) | R848 (Reported Outcome) |
| B Cells | CD69, CD86 | Upregulation | Upregulation |
| T Cells | CD69, CD25 | Upregulation | Upregulation |
| NK Cells | CD69 | Upregulation | Upregulation |
| Dendritic Cells | CD80, CD83, CD86, MHC Class II | Upregulation | Strong Upregulation |
| Monocytes/Macrophages | CD80, CD86 | Upregulation | Strong Upregulation |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vitro immune cell activation studies. Below are representative protocols for the use of this compound and R848.
Protocol 1: In Vitro Activation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Plate the cells in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells/well).
-
Stimulation:
-
This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations (e.g., 0.1, 1, 10 µM) in complete RPMI medium. Add the diluted this compound to the wells.
-
R848: Prepare a stock solution of R848 in a suitable solvent (e.g., water or DMSO) and dilute to the desired final concentrations (e.g., 0.1, 1, 5 µg/mL) in complete RPMI medium. Add the diluted R848 to the wells.
-
Include an unstimulated control (medium only) and a vehicle control (medium with the highest concentration of solvent used).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours, depending on the desired readout.
-
Readouts:
-
Cytokine Analysis: Collect the culture supernatant after centrifugation and measure cytokine levels using ELISA or a multiplex bead-based assay (e.g., Luminex).
-
Cell Proliferation: Add a proliferation dye (e.g., CFSE) to the cells before stimulation and analyze dye dilution by flow cytometry after 72-96 hours. Alternatively, use a colorimetric assay (e.g., WST-1 or MTT) or [3H]-thymidine incorporation.
-
Activation Marker Expression: After 24-48 hours of stimulation, harvest the cells, stain with fluorescently labeled antibodies against activation markers (e.g., CD69, CD86, HLA-DR), and analyze by flow cytometry.
-
Caption: Experimental workflow for PBMC activation.
Protocol 2: In Vitro Maturation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
-
mo-DC Generation: Isolate monocytes from PBMCs by plastic adherence or using CD14 magnetic beads. Culture the monocytes in complete RPMI medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate immature mo-DCs.
-
Maturation:
-
Harvest the immature mo-DCs and re-plate at a density of 1 x 10^6 cells/mL.
-
This compound: Add this compound to the culture at a final concentration of 1-10 µM.
-
R848: Add R848 to the culture at a final concentration of 1-5 µg/mL.
-
Include an untreated control of immature mo-DCs.
-
-
Incubation: Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Readouts:
-
Phenotypic Analysis: Harvest the cells and stain for maturation markers (CD80, CD83, CD86, HLA-DR, CCR7) using flow cytometry.
-
Cytokine Production: Collect the supernatant and measure cytokine levels (e.g., IL-12p70, TNF-α, IL-6) by ELISA or Luminex.
-
Functional Assay (Mixed Lymphocyte Reaction - MLR): Co-culture the matured mo-DCs with allogeneic naive CD4+ T cells and measure T cell proliferation after 3-5 days.
-
Conclusion
Both this compound and R848 are potent activators of in vitro immune cell responses. The choice between these two agonists will largely depend on the specific research question.
-
This compound is the preferred choice for studies focused on the specific role of TLR7 in immune cell activation and for applications where a more targeted type I interferon response is desired.
-
R848 is a powerful tool for inducing a broad and robust pro-inflammatory response through the dual activation of TLR7 and TLR8 , making it suitable for applications requiring strong adjuvant activity or the activation of a wide range of innate immune cells.
It is important to note that optimal concentrations and incubation times may vary depending on the specific cell type, donor variability, and the desired readout. Therefore, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each experimental setup. This guide provides a solid foundation for researchers to embark on their in vitro immune cell activation studies with these two valuable immunological tools.
References
DSR-6434: A Comparative Analysis of a Novel TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DSR-6434's Performance Against Other TLR7 Agonists with Supporting Experimental Data.
This guide provides a comprehensive comparison of the novel Toll-like receptor 7 (TLR7) agonist, this compound, with other well-known TLR7 agonists, Imiquimod (B1671794) and 852A. The following sections detail the comparative efficacy of these compounds, supported by experimental data on their potency, cytokine induction profiles, and anti-tumor activities. Detailed methodologies for the key experiments are also provided to facilitate reproducibility and further investigation.
Comparative Efficacy of TLR7 Agonists
The efficacy of this compound has been evaluated against other TLR7 agonists, demonstrating its potential as a potent immunomodulatory and anti-cancer agent.
Potency and In Vitro Activity
| Agonist | Cell Line | Target | EC50 |
| This compound | HEK293 | Human TLR7 | 7.2 nM[1][2][3] |
| This compound | HEK293 | Mouse TLR7 | 4.6 nM[1][2][3] |
| 852A | HEK293 | Human TLR7 | 2657 nM[4] |
| Imiquimod | - | Human TLR7 | Not specified in comparable assay |
Cytokine Induction
A key function of TLR7 agonists is the induction of pro-inflammatory cytokines, which are crucial for orchestrating an anti-tumor immune response.
Intravenous administration of this compound at a dose of 0.1 mg/kg in BALB/c mice resulted in a 72-fold increase in plasma IFN-α levels, peaking at 455 ± 49.5 pg/mL two hours post-administration.[8] In contrast, studies with Imiquimod in mice have shown its ability to induce serum IFN-α, as well as other cytokines like TNF-α and IL-6, although direct quantitative comparisons of plasma concentrations under identical conditions are not available.[9][10] The TLR7 agonist 852A has been shown to induce IFN-α production from human peripheral blood mononuclear cells (PBMCs) at concentrations as low as 0.041 μM.[11]
| Agonist | Model System | Cytokine | Fold Induction / Concentration |
| This compound | BALB/c Mice (in vivo) | IFN-α | 72-fold increase (455 ± 49.5 pg/mL)[8] |
| Imiquimod | Mice (in vivo) | IFN-α, TNF-α, IL-6 | Induces production, specific levels vary[9][10][12] |
| 852A | Human PBMCs (in vitro) | IFN-α | Induced at ≥ 0.041 μM |
Anti-Tumor Efficacy
The ultimate measure of a TLR7 agonist's efficacy in an oncological context is its ability to inhibit tumor growth.
As a monotherapy, intravenous administration of this compound (0.1 mg/kg, once weekly) in a CT26 murine colon carcinoma model significantly reduced tumor burden compared to vehicle-treated controls (517.9 ± 45.8 mm³ vs. 736.7 ± 60.1 mm³ on day 5 post-treatment) and modestly increased survival (mean RTV4 of 9.55 ± 1.3 days vs. 6 ± 0.42 days).[8][13] In a similar murine colon carcinoma model (MC-26), oral treatment with Imiquimod also significantly inhibited tumor growth.[14] The TLR7 agonist 852A has demonstrated anti-tumor activity in a B16 melanoma model, where six doses of the agent significantly delayed the onset of lung colonies.[11]
| Agonist | Tumor Model | Route of Administration | Key Findings |
| This compound | CT26 Colon Carcinoma | Intravenous | Significant tumor growth reduction; modest increase in survival.[8][13] |
| Imiquimod | MC-26 Colon Carcinoma | Oral | Significant inhibition of tumor growth.[14] |
| 852A | B16 Melanoma | Not Specified | Significant delay in the onset of lung colonies.[11] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and evaluation of TLR7 agonists, the following diagrams illustrate the TLR7 signaling pathway and a typical experimental workflow.
Caption: TLR7 recognizes single-stranded RNA or agonists like this compound in the endosome, initiating a MyD88-dependent signaling cascade. This leads to the activation of transcription factors NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons, respectively. These molecules are critical for the subsequent anti-tumor immune response.
Caption: A typical workflow for evaluating TLR7 agonists involves initial in vitro screening to determine potency (EC50) using reporter cell lines. Promising candidates are then tested in vivo in tumor models, such as the CT26 model, to assess their anti-tumor efficacy and impact on immune responses through cytokine analysis and immune cell activation markers.
Detailed Experimental Protocols
In Vitro TLR7 Agonist Potency Assessment using NF-κB Reporter Assay
Objective: To determine the half-maximal effective concentration (EC50) of TLR7 agonists.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
DMEM, 4.5 g/L glucose, 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin
-
HEK-Blue™ Selection reagents (Puromycin, Blasticidin)
-
TLR7 agonists (this compound, Imiquimod, 852A)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Culture HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% FBS and Penicillin/Streptomycin. Maintain selection with Puromycin and Blasticidin.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of the TLR7 agonists in culture medium.
-
Remove the culture medium from the cells and add 180 µL of fresh medium.
-
Add 20 µL of the diluted agonists to the respective wells. Include a vehicle control.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of the supernatant from each well to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Plot the absorbance values against the log of the agonist concentration and determine the EC50 using a non-linear regression curve fit.
In Vivo Anti-Tumor Efficacy in a Murine Colon Carcinoma Model
Objective: To evaluate the anti-tumor activity of TLR7 agonists in a syngeneic mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 murine colon carcinoma cells
-
RPMI-1640 medium, 10% FBS, Penicillin/Streptomycin
-
Phosphate-buffered saline (PBS)
-
TLR7 agonists (this compound, Imiquimod, 852A)
-
Calipers
Procedure:
-
Culture CT26 cells in RPMI-1640 medium.
-
Harvest and resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each BALB/c mouse.
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound, Imiquimod, 852A).
-
Administer the TLR7 agonists according to the desired dosing schedule and route (e.g., intravenous, oral).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Monitor the survival of the mice. Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or if they show signs of distress.
-
Plot tumor growth curves and survival curves for each treatment group.
Quantification of In Vivo Cytokine Induction
Objective: To measure the levels of cytokines induced by TLR7 agonists in vivo.
Materials:
-
BALB/c mice
-
TLR7 agonists
-
Microcentrifuge tubes with an anticoagulant (e.g., EDTA)
-
ELISA kits for specific cytokines (e.g., mouse IFN-α, TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Administer the TLR7 agonists to BALB/c mice.
-
At various time points post-administration (e.g., 2, 4, 6, 24 hours), collect blood samples via a suitable method (e.g., retro-orbital bleed) into microcentrifuge tubes containing an anticoagulant.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
Perform ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Calculate the concentration of each cytokine in the plasma samples based on the standard curve.
Flow Cytometry Analysis of Immune Cell Activation
Objective: To assess the activation of immune cells by TLR7 agonists by measuring the expression of the activation marker CD69.
Materials:
-
BALB/c mice treated with TLR7 agonists
-
Spleens from treated and control mice
-
RPMI-1640 medium
-
Fluorescently labeled antibodies against mouse cell surface markers (e.g., CD3, CD19, NK1.1, CD69)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Euthanize mice at a specified time point after TLR7 agonist administration.
-
Aseptically remove the spleens and place them in cold RPMI-1640 medium.
-
Prepare single-cell suspensions of splenocytes by gently mashing the spleens through a 70-µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the splenocytes with FACS buffer and resuspend them at a concentration of 1 x 10⁷ cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently labeled antibodies to the cells and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of CD69-positive cells within different immune cell populations (e.g., T cells, B cells, NK cells).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TLR7 agonist | Probechem Biochemicals [probechem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. Imiquimod | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 8. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TLR7 agonist 852A inhibition of tumor cell proliferation is dependent on plasmacytoid dendritic cells and type I IFN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of pathogenesis of imiquimod-induced skin inflammation in the mouse: a role for interferon-alpha in dendritic cell activation by imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of murine tumor growth by an interferon-inducing imidazoquinolinamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Antitumor Effects of DSR-6434 and Other TLR7 Agonists
This guide provides a comprehensive comparison of the antitumor efficacy of DSR-6434, a novel Toll-like receptor 7 (TLR7) agonist, with other well-known TLR7 agonists such as imiquimod (B1671794) and resiquimod. The data presented herein is derived from preclinical studies and is intended for researchers, scientists, and drug development professionals.
Performance Comparison
The antitumor activity of this compound has been primarily evaluated in combination with ionizing radiation (IR), where it has demonstrated significant synergistic effects. The following tables summarize the key quantitative data from preclinical studies involving this compound and its alternatives.
Table 1: Antitumor Efficacy of this compound in Combination with Ionizing Radiation (IR)
| Cancer Model | Treatment Group | Tumor Growth Delay (days) | Complete Tumor Regression (%) | Median Survival (days) | Reference |
| CT26 Colorectal Carcinoma | IR (15 Gy) + this compound | 34.7 | 55 | >90 | [1] |
| CT26 Colorectal Carcinoma | IR (15 Gy) alone | 21.5 | 0 | ~40 | [1] |
| KHT Fibrosarcoma | IR (15 Gy) + this compound | 23.9 | Not Reported | Significantly increased vs. monotherapy | [1] |
| KHT Fibrosarcoma | IR (15 Gy) alone | 11.7 | Not Reported | Significantly increased vs. control | [1] |
Table 2: Comparative Antitumor Efficacy of Other TLR7 Agonists
| Compound | Cancer Model | Treatment | Key Findings | Reference |
| Imiquimod | B16 Melanoma | Intratumoral injection (50 µg) | ~50% tumor growth inhibition vs. control. | |
| B16 Melanoma | Combination with doxorubicin (B1662922) | >3-fold smaller tumor volume vs. doxorubicin alone. | ||
| Resiquimod (R848) | CT26 Colon Cancer (Peritoneal) | Combination with oxaliplatin | 60-70% complete elimination of peritoneal carcinomatosis. | |
| Cutaneous Squamous Cell Carcinoma | Monotherapy (intratumoral gel) | Delayed tumor growth, but no survival benefit. | ||
| Cutaneous Squamous Cell Carcinoma | Combination with ablative fractional laser | Prolonged survival vs. laser alone. | ||
| 852A | B16 Melanoma (Lung Metastasis) | Systemic administration | Significantly delayed onset of lung colonies. |
Mechanistic Insights
This compound is a selective TLR7 agonist with an EC50 of 7.2 nM for human TLR7.[2] Unlike some other TLR7 agonists, this compound's antitumor mechanism is not direct tumor cell cytotoxicity but rather a host-mediated immune response.[1] Activation of TLR7 by this compound leads to the induction of type 1 interferons and the activation of a broad range of immune cells, including CD8+ T cells, B lymphocytes, NK cells, and NKT cells.[1][3] This systemic immune activation, when combined with the localized tumor cell killing by ionizing radiation, primes a potent and durable antitumor CD8+ T-cell response, leading to improved survival and reduced metastatic burden.[1][3]
Signaling Pathway
The binding of this compound to TLR7 in the endosome of immune cells, primarily plasmacytoid dendritic cells (pDCs), initiates a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors such as IRF7 and NF-κB, resulting in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Tumor Growth and Survival Studies
-
Cell Culture and Tumor Implantation:
-
Murine tumor cell lines (e.g., CT26 colorectal carcinoma, KHT fibrosarcoma) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics.
-
For tumor implantation, 1 x 10^5 to 1 x 10^6 cells are injected subcutaneously into the flank of syngeneic mice (e.g., BALB/c for CT26, C3H/HeN for KHT).
-
-
Treatment Administration:
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
This compound: Administered intravenously (i.v.) at a dose of 0.1 mg/kg, typically once weekly.
-
Ionizing Radiation (IR): A single dose of 15-25 Gy is delivered locally to the tumor using an X-ray irradiator.
-
Combination Therapy: this compound is administered 4 hours prior to IR.
-
-
Data Collection and Analysis:
-
Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (length x width²) / 2.
-
Tumor growth delay is determined as the time for tumors in the treated group to reach a predetermined volume (e.g., 4 times the initial volume) minus the time for tumors in the control group to reach the same volume.
-
Animal survival is monitored daily, and data is plotted using Kaplan-Meier curves.
-
Immune Cell Activation Assay (Flow Cytometry)
-
Sample Preparation:
-
Splenocytes are harvested from treated and control mice.
-
Single-cell suspensions are prepared by mechanical dissociation and red blood cell lysis.
-
-
Antibody Staining:
-
Cells are stained with fluorescently labeled antibodies specific for immune cell surface markers (e.g., CD3, CD8, CD4, NK1.1) and activation markers (e.g., CD69, CD25).
-
-
Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer.
-
The percentage of activated immune cells within specific populations is determined using appropriate gating strategies.
-
Cytokine Profiling (ELISA)
-
Sample Collection:
-
Blood is collected from mice at various time points after treatment, and plasma is separated by centrifugation.
-
-
ELISA Procedure:
-
ELISA plates are coated with capture antibodies specific for the cytokines of interest (e.g., IFN-α, IFN-γ, IL-12).
-
Plasma samples and standards are added to the wells.
-
Detection antibodies conjugated to an enzyme (e.g., HRP) are added.
-
A substrate is added to produce a colorimetric reaction, which is measured using a plate reader.
-
Cytokine concentrations are calculated based on the standard curve.
-
Western Blot for Signaling Pathway Analysis
-
Cell Lysate Preparation:
-
Immune cells (e.g., pDCs) are stimulated with this compound in vitro.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-IRF7, phospho-p65 NF-κB).
-
The membrane is then incubated with an HRP-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow Diagram
References
Comparative Analysis of DSR-6434's Immunomodulatory Profile: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the immunomodulatory profile of DSR-6434, a potent and selective Toll-like receptor 7 (TLR7) agonist. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with other TLR agonists, supported by experimental data. The information is presented to facilitate the evaluation and potential application of this compound in immunotherapeutic strategies.
Abstract
This compound is a novel, systemically administered small molecule that acts as a selective agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. Activation of TLR7 by this compound initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of various immune effector cells. This immunomodulatory activity has shown promise in preclinical models for enhancing anti-tumor immunity, particularly in combination with other cancer therapies such as ionizing radiation. This guide presents a comparative overview of this compound's potency, cytokine induction profile, and its effects on immune cell populations relative to other well-known TLR agonists, including Imiquimod and Resiquimod (R848).
Data Presentation
Table 1: Comparative Potency of TLR7 Agonists
The potency of TLR agonists is a critical parameter for their therapeutic potential. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other selected TLR agonists in activating their respective TLRs, as determined by in vitro reporter assays. Lower EC50 values indicate higher potency.
| Compound | Target TLR(s) | Species | EC50 (nM) | Reference(s) |
| This compound | TLR7 | Human | 7.2 - 7.9 | [1][2] |
| Mouse | 4.6 | [1][3] | ||
| Imiquimod | TLR7 | Human | >1000 | [4] |
| Resiquimod (R848) | TLR7/8 | Human | TLR7: 100 - 750 | [5][6][7] |
| TLR8: 300 - 4500 | [5] |
Note: EC50 values can vary depending on the specific cell line, reporter system, and experimental conditions used.
Table 2: Comparative Cytokine Induction Profile
The induction of a robust cytokine response is a hallmark of TLR agonist activity. This table provides a qualitative and quantitative comparison of key cytokines induced by this compound and other TLR agonists in various experimental systems.
| Cytokine | This compound | Imiquimod | Resiquimod (R848) |
| IFN-α | Strong induction[2] | Moderate induction | Strong induction[8] |
| TNF-α | Moderate induction[2] | Moderate induction | Strong induction[5][6][7] |
| IP-10 (CXCL10) | Strong induction[2] | - | Strong induction |
| IL-6 | Moderate induction | Moderate induction[9] | Strong induction[5][6][7][9] |
| IL-12 | - | - | Strong induction[8] |
Quantitative data example for this compound (0.1 mg/kg, i.v. in mice):
-
IFN-α: Peak plasma levels of 455 ± 49.5 pg/mL at 2 hours post-administration.[2]
-
IP-10: Peak plasma levels of 10764.6 ± 708.2 pg/mL at 4 hours post-administration.[2]
Table 3: Comparative Immune Cell Activation Profile
The ability of TLR agonists to activate various immune cell populations is crucial for their immunotherapeutic efficacy. This table compares the effects of this compound and other TLR agonists on key immune effector cells.
| Immune Cell Type | This compound (in vivo, mice) | Imiquimod | Resiquimod (R848) |
| T Cells (CD3+) | 6.5-fold increase in CD69 expression[2] | Activates T cells | Activates T cells |
| NK Cells (CD49b+) | 6.4-fold increase in CD69 expression[2] | Activates NK cells | Activates NK cells |
| NKT Cells | 4.4-fold increase in CD69 expression[2] | - | - |
| B Cells (CD19+) | 10.2-fold increase in CD69 expression[2] | Activates B cells | Activates B cells |
| Dendritic Cells | Activates dendritic cells | Activates Langerhans cells | Activates myeloid and plasmacytoid DCs |
Experimental Protocols
TLR7 Activity Assessment via NF-κB Reporter Assay
This protocol describes the methodology to determine the potency and selectivity of TLR7 agonists using a reporter gene assay in HEK293 cells.
Materials:
-
HEK293 cells stably expressing human or murine TLR7, TLR8, or TLR9.
-
NF-κB-luciferase reporter plasmid.
-
Transfection reagent.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds (this compound, Imiquimod, Resiquimod).
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Seed HEK293 cells expressing the desired TLR into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a CO2 incubator.[10]
-
The next day, prepare serial dilutions of the test compounds in DMEM.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.[10]
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay system.
-
Record the luminescence using a luminometer.
-
Plot the luminescence values against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cytokine Quantification by ELISA
This protocol outlines the steps for measuring the concentration of cytokines such as IFN-α and TNF-α in plasma or cell culture supernatants.
Materials:
-
Mouse IFN-α or TNF-α ELISA kit.
-
Plasma samples from treated and control mice.
-
Wash buffer, substrate solution, and stop solution (typically provided in the ELISA kit).
-
Microplate reader.
Procedure:
-
Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.
-
Add 100 µL of standard or sample to each well of the pre-coated microplate.[11]
-
Incubate for 90 minutes at 37°C.[12]
-
Aspirate the liquid from each well and add 100 µL of the biotinylated detection antibody.
-
Incubate for 1 hour at 37°C.[12]
-
Wash the wells three times with wash buffer.
-
Add 100 µL of HRP conjugate and incubate for 30 minutes at 37°C.
-
Wash the wells five times with wash buffer.
-
Add 90 µL of substrate solution and incubate for 15 minutes at 37°C in the dark.[12]
-
Immediately measure the optical density at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their optical density to the standard curve.
Immune Cell Activation Analysis by Flow Cytometry
This protocol details the procedure for staining murine splenocytes to analyze the expression of the activation marker CD69 on various immune cell populations.
Materials:
-
Single-cell suspension of murine splenocytes.
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Fluorochrome-conjugated antibodies against mouse CD3, CD4, CD8, CD19, CD49b (for NK cells), and CD69.
-
Fc block (anti-CD16/CD32).
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension of splenocytes from treated and control mice.
-
Wash the cells with FACS buffer and adjust the cell concentration to 1 x 10^7 cells/mL.
-
Add Fc block to the cell suspension and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies to the cells.
-
Incubate for 30 minutes on ice in the dark.[13]
-
Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data by gating on specific immune cell populations (e.g., T cells: CD3+, NK cells: CD3-CD49b+) and quantifying the percentage of CD69+ cells within each population.
Mandatory Visualization
Caption: TLR7 signaling pathway initiated by this compound.
Caption: General experimental workflow for immunomodulatory profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TLR7 agonist | Probechem Biochemicals [probechem.com]
- 4. invivogen.com [invivogen.com]
- 5. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 8. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TLR1/2, TLR7, and TLR9 Signals Directly Activate Human Peripheral Blood Naive and Memory B Cell Subsets to Produce Cytokines, Chemokines, and Hematopoietic Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. assaygenie.com [assaygenie.com]
- 13. biocompare.com [biocompare.com]
A Head-to-Head Comparison of DSR-6434 and Other TLR7 Agonist Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Toll-like receptor 7 (TLR7) agonist DSR-6434 with other immunotherapies in its class, focusing on preclinical data in oncology. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent.
Introduction to this compound and TLR7 Agonists
This compound is a novel, systemically administered small molecule that acts as a potent and specific agonist of Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses.[2] Activation of TLR7 by agonists like this compound triggers a signaling cascade through the MyD88-dependent pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][3][4] This, in turn, activates a broad range of immune cells, including dendritic cells (DCs), natural killer (NK) cells, T cells, and B cells, ultimately leading to a robust anti-tumor immune response.[1][2]
Other notable TLR7 agonists used in research and clinical practice include imiquimod (B1671794) and resiquimod (B1680535) (R848). Imiquimod is a topical cream approved for the treatment of certain skin cancers.[5] Resiquimod, a more potent TLR7/8 agonist, has been investigated in various oncological settings.[6][7] This guide will focus on comparing the preclinical efficacy of this compound, primarily in combination with radiotherapy, against these established TLR7 agonists.
Quantitative Performance Data
The following tables summarize preclinical data for this compound and other TLR7 agonists. It is important to note that the data are collated from different studies and direct head-to-head comparisons in the same experimental setting are limited. Therefore, these tables should be interpreted with caution.
Table 1: Preclinical Efficacy of this compound in Combination with Ionizing Radiation (IR)
| Tumor Model | Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Delay (days) | Complete Tumor Resolution | Reference |
| CT26 Colorectal Carcinoma | Saline | - | - | 0/10 | [8] |
| CT26 Colorectal Carcinoma | This compound (0.1 mg/kg, i.v.) | - | - | 0/10 | [8] |
| CT26 Colorectal Carcinoma | IR (15 Gy) | 555.1 ± 86.4 | 11.7 ± 0.7 | 0/10 | [8] |
| CT26 Colorectal Carcinoma | This compound + IR | 196.2 ± 48.1 | 21.5 | 55% | [8] |
| KHT Fibrosarcoma | Saline | - | 4.7 | 0/6 | [8] |
| KHT Fibrosarcoma | This compound (0.1 mg/kg, i.v.) | - | 4.7 | 0/6 | [8] |
| KHT Fibrosarcoma | IR (15 Gy) | 485.7 ± 41.8 (at day 3) | 11.7 ± 0.7 | 0/10 | [8] |
| KHT Fibrosarcoma | This compound + IR | 340.8 ± 17.3 (at day 3) | >21.5 | Not Reported | [8] |
Table 2: Preclinical Efficacy of Other TLR7 Agonists
| TLR7 Agonist | Tumor Model | Treatment | Outcome | Reference |
| Imiquimod | Mouse Hemangioendothelioma | Topical application | Significantly decreased tumor growth and increased animal survival. | [9] |
| Imiquimod | TRAMP-C2 Prostate Cancer | Intratumoral injection | Significantly reduced tumor growth and increased apoptotic cells. | [10] |
| Imiquimod | B16F10 Melanoma | In situ injection | Reduced tumor growth, mediated by tumor-specific T-cell proliferation and infiltration. | [11] |
| Resiquimod (R848) | Murine Lung Cancer (s.c.) | Intraperitoneal injection (20 µg) | Reduced tumor growth. | [12][13] |
| Resiquimod (R848) | Murine Lung Cancer (metastatic) | Intraperitoneal injection | Prolonged survival. | [13] |
| Resiquimod (R848) | Murine Lymphoma | Intravenous administration + RT | Longstanding tumor clearance and improved survival. | [14] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound and other TLR7 agonists is the activation of the TLR7 signaling pathway within immune cells. Upon binding to TLR7 in the endosome, these agonists induce a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88.[3][15] This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, which ultimately results in the activation of transcription factors NF-κB and AP-1.[5] These transcription factors drive the expression of genes encoding type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][2]
The secreted cytokines play a pivotal role in orchestrating the anti-tumor immune response. Type I IFNs can directly inhibit tumor cell proliferation and promote the maturation and activation of dendritic cells.[1] Activated DCs are crucial for priming and activating tumor-specific CD8+ T cells, which are the primary effectors of tumor cell killing. Furthermore, TLR7 activation can also stimulate NK cells, B cells, and macrophages, contributing to a multi-faceted anti-cancer immune attack.[1]
Caption: TLR7 Signaling Pathway Activated by this compound.
Experimental Protocols
The following is a synthesized description of a typical preclinical experimental protocol for evaluating a TLR7 agonist in combination with radiotherapy, based on the available literature.[8]
1. Cell Lines and Animal Models:
-
Cell Lines: Syngeneic tumor cell lines, such as CT26 (colorectal carcinoma) and KHT (fibrosarcoma), are commonly used.
-
Animal Models: Immunocompetent mice, such as BALB/c or C3H, are used to allow for the study of the immune response. Tumors are established by subcutaneous injection of tumor cells.
2. Treatment Regimen:
-
Tumor Inoculation: A specific number of tumor cells (e.g., 1 x 10^5 CT26 cells) are injected subcutaneously into the flank of the mice.
-
Treatment Initiation: Treatment commences when tumors reach a palpable size (e.g., 180–220 mm³).
-
This compound Administration: this compound is administered intravenously (i.v.) at a specified dose (e.g., 0.1 mg/kg). The timing of administration is often shortly before radiotherapy (e.g., 4 hours prior). Dosing can be repeated, for instance, once weekly for a total of four doses.
-
Radiotherapy: A single dose of ionizing radiation (e.g., 15 Gy) is delivered locally to the tumor.
3. Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured regularly using calipers (length × width × depth). The primary endpoint is often the time taken for the tumor to reach a predetermined size (e.g., 4 times the initial treatment volume).
-
Survival: The overall survival of the mice in each treatment group is monitored.
-
Metastasis: In relevant models, the incidence and burden of metastatic lesions (e.g., in the lungs) are assessed at the end of the study.
4. Immunological Analysis:
-
Flow Cytometry: Spleens and tumors can be harvested to analyze the frequency and activation status of various immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells) by flow cytometry.
-
ELISpot or Intracellular Cytokine Staining: These assays can be used to measure the frequency of tumor antigen-specific T cells.
-
Immunohistochemistry: Tumor tissues can be stained to visualize the infiltration of immune cells.
Experimental Workflow
The logical flow of a typical preclinical study evaluating the combination of a TLR7 agonist with radiotherapy is depicted in the diagram below.
Caption: Preclinical Experimental Workflow.
Conclusion
This compound is a promising systemic TLR7 agonist that, in preclinical models, has demonstrated significant anti-tumor efficacy, particularly when combined with radiotherapy. Its ability to induce a robust, host-mediated immune response provides a strong rationale for its further development. While direct comparative data with other TLR7 agonists like imiquimod and resiquimod is limited, the available evidence suggests this compound is a potent immunomodulatory agent. Further head-to-head studies are warranted to definitively establish its relative efficacy and safety profile for various oncological indications.
References
- 1. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topically applied imiquimod inhibits vascular tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo growth inhibition of prostate cancer by the small molecule imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imiquimod Exerts Antitumor Effects by Inducing Immunogenic Cell Death and Is Enhanced by the Glycolytic Inhibitor 2-Deoxyglucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systemic delivery of a TLR7 agonist in combination with radiation primes durable antitumor immune responses in mouse models of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Validating Biomarkers for DSR-6434 Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DSR-6434, a potent and selective Toll-like receptor 7 (TLR7) agonist, with other TLR7 agonists. It includes supporting experimental data, detailed methodologies for key biomarker validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the validation of biomarkers for predicting treatment response.
Comparative Analysis of TLR7 Agonists
This compound is a novel 8-oxoadenine derivative that distinguishes itself from other TLR7 agonists, such as Imiquimod and Resiquimod (R-848), through its high potency and selectivity for TLR7. This specificity is crucial for minimizing off-target effects and eliciting a targeted anti-tumor immune response.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and its comparators. Direct head-to-head studies under identical conditions are limited; however, the presented data provides a strong basis for comparative evaluation.
| Feature | This compound | Imiquimod | R-848 (Resiquimod) |
| Target(s) | Selective TLR7 Agonist | TLR7 Agonist | Dual TLR7/TLR8 Agonist |
| Potency (Human TLR7 EC50) | 7.2 nM[1][2][3] | Data not directly comparable | Data not directly comparable |
| Potency (Mouse TLR7 EC50) | 4.6 nM[1][2][3] | Data not directly comparable | Data not directly comparable |
| Noted Potency Comparison | 300-fold greater potency for human TLR7 than 852A (another TLR7 agonist)[4][5] | - | - |
| Key Biomarkers of Activity | IFNα, IP-10, CD69 on immune cells, NF-κB activation[4] | IFNα, TNFα, IL-6[4] | IFNα, TNFα, IL-12[6] |
| In Vivo Anti-Tumor Activity | Significant reduction in tumor burden, especially in combination with radiation therapy.[4] Weekly administration is optimal to avoid TLR tolerance.[5][7] | Primarily used topically for skin cancers; systemic administration is limited. | Demonstrates systemic anti-tumor effects and can enhance cancer vaccines.[8] |
Biomarkers for this compound Treatment Response
The activation of the TLR7 signaling pathway by this compound leads to a cascade of downstream events that can be monitored using specific biomarkers. Validating these biomarkers is essential for identifying patients who are most likely to respond to this compound treatment.
Key Putative Biomarkers:
-
Interferon-alpha (IFNα): A key type I interferon induced by TLR7 activation, playing a central role in the anti-viral and anti-tumor immune response.
-
Interferon-gamma-inducible protein 10 (IP-10): A chemokine induced by IFNα, involved in the recruitment of immune cells to the tumor microenvironment.
-
CD69 Expression: An early activation marker on the surface of lymphocytes and other immune cells, indicating a systemic immune response.
-
NF-κB Activation: A critical transcription factor downstream of TLR7 signaling that drives the expression of pro-inflammatory cytokines.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound, upon entering the endosome of immune cells such as plasmacytoid dendritic cells (pDCs), binds to and activates TLR7. This engagement triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. The formation of the MyD88-dependent signaling complex results in the activation of downstream kinases, ultimately leading to the phosphorylation and degradation of IκB. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the transcription of genes encoding for pro-inflammatory cytokines, including IFNα. Secreted IFNα then acts in an autocrine and paracrine manner to induce the expression of interferon-stimulated genes, such as IP-10.
Figure 1: this compound signaling pathway via TLR7 activation.
Biomarker Validation Workflow
The validation of biomarkers for this compound treatment response involves a series of in vitro and ex vivo experiments using patient-derived samples or relevant cell lines. This workflow outlines the key steps from sample collection to data analysis.
Figure 2: Experimental workflow for validating this compound biomarkers.
Experimental Protocols
Detailed methodologies for the key biomarker validation assays are provided below.
IFNα and IP-10 Quantification by ELISA and Milliplex Assay
Objective: To quantify the levels of IFNα and IP-10 in patient serum or cell culture supernatants following this compound treatment.
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood and allow it to clot for 2 hours at room temperature.
-
Centrifuge at 1000 x g for 20 minutes to separate serum.
-
Collect cell culture supernatants and centrifuge at 1000 x g for 20 minutes to remove cellular debris.
-
Store serum and supernatant samples at -80°C until analysis.
-
-
IFNα ELISA Protocol (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for human IFNα and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples to the wells and incubate for 2 hours at 37°C.
-
Wash the plate and add a biotinylated detection antibody specific for human IFNα. Incubate for 1 hour at 37°C.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at 37°C.
-
Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes at 37°C.
-
Add stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
IP-10 Milliplex Assay Protocol (Magnetic Bead-based):
-
Prepare standards and quality controls.
-
Add magnetic beads conjugated with anti-human IP-10 antibodies to a 96-well plate.
-
Wash the beads using a magnetic plate washer.
-
Add standards, controls, and samples to the wells and incubate with shaking for 2 hours at room temperature or overnight at 4°C.
-
Wash the beads and add a biotinylated detection antibody. Incubate with shaking for 1 hour at room temperature.
-
Wash the beads and add streptavidin-phycoerythrin. Incubate with shaking for 30 minutes at room temperature.
-
Wash the beads and resuspend in sheath fluid.
-
Acquire data on a Luminex instrument.
-
CD69 Expression Analysis by Flow Cytometry
Objective: To measure the percentage of activated immune cells (e.g., T cells, NK cells) by quantifying the surface expression of CD69.
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Resuspend PBMCs in flow cytometry staining buffer.
-
Add a cocktail of fluorescently-labeled antibodies against CD3 (for T cells), CD56 (for NK cells), and CD69.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Acquire data on a flow cytometer, collecting a minimum of 100,000 events.
-
Analyze the data using appropriate software to gate on specific immune cell populations and quantify the percentage of CD69-positive cells within each population.
NF-κB Reporter Gene Assay
Objective: To determine the activation of the NF-κB signaling pathway in response to this compound.
Methodology:
-
Use a stable cell line (e.g., HEK293) engineered to express human TLR7 and contain a luciferase reporter gene under the control of an NF-κB response element.
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound or a positive control (e.g., TNFα) for 6-24 hours.
-
Lyse the cells using a suitable lysis buffer.
-
Add luciferase substrate to the cell lysate.
-
Measure the luminescence signal using a luminometer. The intensity of the light produced is proportional to the level of NF-κB activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | TLR7 agonist | Probechem Biochemicals [probechem.com]
- 4. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 6. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 7. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR agonists: our best frenemy in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of DSR-6434: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal and handling of DSR-6434, a potent and selective Toll-like receptor 7 (TLR7) agonist used in research settings. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical handling protocols.
Safety and Handling Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is imperative to follow standard laboratory safety practices. When handling this compound, personnel should wear appropriate personal protective equipment (PPE), including gloves and safety glasses. While the substance is not considered flammable, it may emit toxic fumes upon combustion.
Key safety information is summarized in the table below.
| Property | Value | Source |
| GHS Classification | Not Classified | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Flash Point | Not Applicable | |
| Explosion Hazard | Product does not present an explosion hazard | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | |
| Hazardous Decomposition | In combustion may emit toxic fumes |
Step-by-Step Disposal Procedures
While no special disposal measures are required for this compound itself, it is crucial to consider any solvents or other chemicals it may be mixed with. The following step-by-step guide outlines the recommended disposal process.
-
Assess the Waste Stream: Determine if the this compound waste is in its pure, solid form or dissolved in a solvent. The disposal method will vary depending on the solvent used.
-
Unused, Pure this compound: For uncontaminated, solid this compound, disposal should be in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
This compound in Solution:
-
Identify the Solvent: The most common solvent for this compound in research is Dimethyl sulfoxide (B87167) (DMSO).[1][2]
-
Segregate Waste: Do not mix chemical waste streams. Keep this compound solutions separate from other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerize and Label: Place the this compound solution in a chemically compatible, sealed, and clearly labeled waste container. The label should include the chemical name ("this compound"), the solvent (e.g., "in DMSO"), concentration, and any associated hazard warnings based on the solvent.
-
-
Consult Institutional Guidelines: Always consult your institution's EHS office for specific guidance on chemical waste disposal. They will provide detailed procedures that comply with all applicable regulations.
-
Arrange for Pickup: Contact your EHS office to arrange for the pickup and disposal of the chemical waste.
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocol: Preparation of this compound Solution
For research applications, this compound is often prepared as a stock solution. A common solvent is DMSO, in which this compound is soluble at 125 mg/mL (with the aid of ultrasonication).[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 4.00 mg of this compound (Molecular Weight: 400.48 g/mol ) in 1 mL of DMSO.
-
Vortex the mixture thoroughly to facilitate dissolution.
-
If necessary, use an ultrasonic bath to ensure the this compound is completely dissolved.
-
Store the stock solution at -20°C for long-term stability.[1] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
This protocol provides a general guideline. Researchers should adapt it based on their specific experimental needs and consult relevant literature for detailed in-vitro and in-vivo methodologies.[2][3]
References
Safeguarding Your Research: A Comprehensive Guide to Handling DSR-6434
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of DSR-6434, a potent and selective Toll-like receptor 7 (TLR7) agonist. While a Safety Data Sheet (SDS) may classify this compound as non-hazardous under the Globally Harmonized System (GHS), its potent biological activity necessitates a cautious approach.[1] Adherence to the following procedures is critical to ensure personnel safety and maintain experimental integrity. This guide is intended to supplement, not replace, a thorough risk assessment and institutional safety protocols.
Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with a face shield- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with chemotherapy-rated gloves (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is crucial. Double-gloving provides an additional barrier against contamination. |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. |
| In Vitro / In Vivo Administration | - Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Minimizes the risk of direct contact with the compound in solution. |
Operational Plan: Step-by-Step Guidance for Safe Handling
A structured workflow is paramount to minimizing risk. The following experimental workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.
Disposal Plan: Ensuring Safe and Compliant Waste Management
The disposal of this compound and all contaminated materials must be handled with the utmost care to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.[2] - Collect in a clearly labeled, sealed container.[1] - Dispose of through a certified hazardous waste vendor.[1] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.[1] - Label as "Hazardous Waste" with the name of the compound.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.[1] - Place in a sealed bag or container labeled as hazardous waste.[1] |
Emergency Procedures: Immediate Actions for Accidental Exposure or Spills
Prompt and correct action is critical in the event of an emergency.
In Case of Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Contain the Spill: If safe to do so, prevent the spread of the spill by using absorbent materials to create a dike around the spill.
-
Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, a lab coat, and eye protection, before attempting cleanup.
-
Clean the Spill:
-
For solid spills: Gently cover the spill with absorbent material to avoid raising dust. Carefully scoop the material into a sealed, labeled hazardous waste container.
-
For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a 10% bleach solution, followed by a 70% ethanol (B145695) solution.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
Understanding the Mechanism: The TLR7 Signaling Pathway
This compound is a Toll-like receptor 7 (TLR7) agonist. TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) and plays a crucial role in the innate immune response.[3][4] Upon activation by an agonist like this compound, TLR7 initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
